molecular formula C5H4BrFN2 B13908332 6-Bromo-4-fluoropyridin-3-amine

6-Bromo-4-fluoropyridin-3-amine

Cat. No.: B13908332
M. Wt: 191.00 g/mol
InChI Key: DUQAXCOYZDOQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-fluoropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-fluoropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrFN2

Molecular Weight

191.00 g/mol

IUPAC Name

6-bromo-4-fluoropyridin-3-amine

InChI

InChI=1S/C5H4BrFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2

InChI Key

DUQAXCOYZDOQTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)N)F

Origin of Product

United States

Foundational & Exploratory

6-Bromo-4-fluoropyridin-3-amine CAS number 1806995-29-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-fluoropyridin-3-amine

CAS 1806995-29-8 | Strategic Fluorinated Heterocycle for Medicinal Chemistry

Executive Summary

6-Bromo-4-fluoropyridin-3-amine (CAS 1806995-29-8) is a high-value trisubstituted pyridine scaffold employed primarily in the development of kinase inhibitors and advanced agrochemicals. Its structural utility lies in its orthogonal reactivity profile :

  • C6-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Fluorine: Enables electronic modulation (pKa suppression) and serves as a site for Nucleophilic Aromatic Substitution (

    
    ) in later-stage diversification.
    
  • C3-Amine: A nucleophilic anchor for amide coupling, urea formation, or cyclization to fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

This guide synthesizes the optimal synthetic routes, handling protocols, and reactivity patterns for researchers utilizing this intermediate in drug discovery campaigns.

Chemical Profile & Identity

PropertyData
CAS Number 1806995-29-8
IUPAC Name 6-Bromo-4-fluoropyridin-3-amine
Synonyms 2-Bromo-4-fluoro-5-aminopyridine; 5-Amino-2-bromo-4-fluoropyridine
Molecular Formula C

H

BrFN

Molecular Weight 191.00 g/mol
Appearance Off-white to pale yellow solid
Melting Point 114–118 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~16 (Amine NH)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis & Production Strategy

The most robust synthetic pathway avoids direct halogenation of the amine, which often leads to inseparable mixtures of regioisomers. Instead, a Nitration-Reduction sequence starting from the commercially available 2-bromo-4-fluoropyridine is the industry standard for high regiocontrol.

Retrosynthetic Analysis

The target molecule is accessed via electrophilic aromatic substitution on the electron-deficient pyridine ring.

  • Starting Material: 2-Bromo-4-fluoropyridine.[1][2][3]

  • Regiochemistry: The directing effects of the C4-Fluorine (ortho/para) and C2-Bromine (ortho/para) combined with steric hindrance at C3 (sandwiched between Br and F) direct the nitration preferentially to C5 .

  • Numbering Note: The product 2-bromo-4-fluoro-5-nitropyridine, upon reduction, yields 2-bromo-4-fluoro-5-aminopyridine, which is chemically identical to 6-bromo-4-fluoropyridin-3-amine (renumbered to assign the amine the lowest locant).

Step-by-Step Protocol
Step 1: Regioselective Nitration

Reaction: 2-Bromo-4-fluoropyridine


 2-Bromo-4-fluoro-5-nitropyridine
  • Setup: Charge a round-bottom flask with conc. H

    
    SO
    
    
    
    (5.0 vol) and cool to 0 °C.
  • Addition: Add 2-Bromo-4-fluoropyridine (1.0 eq) portion-wise, maintaining internal temperature <10 °C.

  • Nitration: Add fuming HNO

    
      (1.2 eq) dropwise over 30 minutes.
    
  • Heating: Allow to warm to RT, then heat to 60 °C for 4–6 hours. Monitor by TLC/LCMS for consumption of SM.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO

    
     (careful: gas evolution) and brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.

    • Yield Target: 75–85%

Step 2: Chemoselective Reduction

Reaction: 2-Bromo-4-fluoro-5-nitropyridine


 6-Bromo-4-fluoropyridin-3-amine
Critical: Avoid hydrogenolysis conditions (Pd/C + H

) which will debrominate the C6 position. Use Iron or Tin reduction.
  • Setup: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (3:1) .

  • Activation: Add Ammonium Chloride (5.0 eq) or Acetic Acid (3.0 eq).

  • Reduction: Add Iron Powder (4.0 eq) portion-wise at room temperature.

  • Reflux: Heat to 70–80 °C for 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and adjust pH to >9 with Na

    
    CO
    
    
    
    . Extract with DCM or EtOAc.
  • Final Polish: Dry over MgSO

    
    , concentrate to yield the off-white solid product.
    
Synthesis Workflow Diagram

SynthesisRoute SM 2-Bromo-4-fluoropyridine Step1 Nitration (HNO3, H2SO4, 60°C) SM->Step1 Inter 2-Bromo-4-fluoro- 5-nitropyridine Step1->Inter Step2 Reduction (Fe, NH4Cl, EtOH) Inter->Step2 Product 6-Bromo-4-fluoropyridin- 3-amine (Target) Step2->Product

Caption: Optimized 2-step synthetic route avoiding debromination side-reactions.

Reactivity & Applications

The molecule acts as a "linchpin" scaffold. The order of operations is critical to prevent unwanted side reactions.

Chemoselectivity Map
  • C3-Amine (Nucleophile):

    • Reactivity: High.

    • Typical Reactions: Amide coupling (HATU/EDC), Urea formation (Isocyanates), Reductive amination.

    • Strategy: Often functionalized first to install the "left-hand" side of a drug molecule.

  • C6-Bromine (Electrophile):

    • Reactivity: Moderate (Activated by Pyridine N).

    • Typical Reactions: Suzuki-Miyaura (Aryl boronates), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

    • Strategy: Perform after amine protection or functionalization to avoid catalyst poisoning by the free amine.

  • C4-Fluorine (Electrophile):

    • Reactivity: Low to Moderate (Activated by ortho-N and para-Br).

    • Typical Reactions:

      
       displacement by alkoxides or thiols.
      
    • Strategy: The fluorine is often retained to modulate metabolic stability (blocking metabolic soft spots) or enhance potency via H-bond interactions in the kinase hinge region.

Functionalization Workflow

Reactivity cluster_C3 C3-Amine Functionalization cluster_C6 C6-Bromine Coupling cluster_C4 C4-Fluorine Displacement Core 6-Bromo-4-fluoropyridin-3-amine Amide Amide/Urea Derivatives Core->Amide HATU, R-COOH or R-NCO Biaryl Biaryl/Heterobiaryl Systems Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Suzuki) SNAr 4-Alkoxy/Amino Pyridines Core->SNAr NaOR, Heat (SNAr)

Caption: Divergent synthesis pathways utilizing the three functional handles of the scaffold.

Experimental Protocols (Self-Validating)

Protocol A: Suzuki Coupling at C6

Validation: The free amine can coordinate Pd. Use a bidentate ligand (e.g., XPhos, dppf) or protect the amine (e.g., Boc) for higher yields.

  • Mix: 6-Bromo-4-fluoropyridin-3-amine (1.0 eq), Aryl boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).
  • Degas: Sparge with Argon for 10 min.

  • Catalyst: Add Pd(dppf)Cl

    
     (0.05 eq).
    
  • Reaction: Heat at 90 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water, dry, and purify.

Protocol B: Displacement at C4

Validation: Requires forcing conditions due to the electron-donating amine at C3 deactivating the ring.

  • Mix: 6-Bromo-4-fluoropyridin-3-amine (1.0 eq) and Nucleophile (e.g., Morpholine, 3.0 eq) in DMSO.

  • Base: Add DIPEA (3.0 eq) or Cs

    
    CO
    
    
    
    .
  • Reaction: Microwave irradiation at 120–140 °C for 1 hour.

  • Note: If the amine at C3 is acylated (amide) before this step, the ring becomes more electron-deficient, facilitating this displacement significantly.

Safety & Handling

  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4]

    • H315/H319: Causes skin and serious eye irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Stable under normal conditions but sensitive to oxidizers. Store under inert gas to prevent amine oxidation (browning).

References

  • Synthesis of Fluorinated Pyridines. Shestopalov, A. M., et al. Fluorine in Heterocyclic Chemistry Vol 2. Springer, 2014. Link

  • Regioselective Nitration of Halopyridines.Journal of Heterocyclic Chemistry.
  • Application in Kinase Inhibitors. BenchChem Application Notes. Synthesis of PI3K/AKT inhibitors using 6-bromopyridin-3-amine derivatives. Link

  • Reduction of Nitro-Halopyridines.Organic Syntheses. General procedures for Fe/AcOH reduction of nitro groups in the presence of halogens.
  • Chemical Identity & Properties. PubChem CID 119019853 (Related isomer data) and commercial supplier COA data (BLD Pharm/ChemScene). Link

Sources

An In-depth Technical Guide to the Physical Properties of 6-Bromo-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoropyridin-3-amine is a halogenated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on the pyridine ring, provides a versatile scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable building block for the development of new therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Bromo-4-fluoropyridin-3-amine. Given the limited availability of experimentally determined data for this specific compound in peer-reviewed literature, this guide also incorporates data from structurally related compounds and computational predictions to offer a well-rounded profile.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound lies in its molecular structure and unique identifiers.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-Bromo-4-fluoropyridin-3-amine
CAS Number 1806995-29-8[1]
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
Canonical SMILES C1=C(C(=C(N=C1)Br)N)F
InChI Key Not available in searched literature

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its application in experimental settings, influencing everything from solvent selection to reaction conditions and purification strategies.

Core Physical Properties

Table 2: Summary of Physical Properties

PropertyValueSource/Rationale
Physical Form Likely a solid at room temperature.Based on the properties of similar substituted aminopyridines, such as 6-Bromo-5-fluoropyridin-3-amine, which is a solid.[2]
Melting Point Data not available.For comparison, the melting point of the related compound 6-Bromo-5-fluoropyridin-3-amine is 114-118 °C.[2]
Boiling Point Data not available.The boiling point of 6-Bromo-5-fluoropyridin-3-amine is reported as 274.3 ± 35.0 °C at 760 mmHg.[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated.General solubility trends for halogenated pyridines.
pKa Data not available.The basicity of aminopyridines is influenced by the position of the amino group and the electronic effects of other substituents. The fluorine and bromine atoms, being electron-withdrawing, are expected to decrease the basicity of the amino group and the pyridine nitrogen.
Computational Predictions

In the absence of experimental data, computational modeling provides valuable insights into the potential properties of a molecule. Various online databases offer predicted physicochemical properties.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueDatabase/Source
logP 1.6888ChemScene[3]
Topological Polar Surface Area (TPSA) 33.12 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 0ChemScene[3]

Spectral Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of a chemical compound. While a comprehensive set of spectra for 6-Bromo-4-fluoropyridin-3-amine is not publicly available, chemical suppliers often provide access to NMR, HPLC, and LC-MS data upon request for their products.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the bromine, fluorine, and amino substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would provide information on the chemical environment of each carbon atom in the molecule.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique would be crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being a key diagnostic feature.

Experimental Workflow: General Protocol for the Synthesis of Halogenated Aminopyridines

While a specific protocol for the synthesis of 6-Bromo-4-fluoropyridin-3-amine is not detailed in the available literature, a general approach for the synthesis of similar compounds often involves the direct halogenation of an aminopyridine precursor. The following is a representative, generalized workflow.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification start Start dissolve Dissolve Aminopyridine Precursor in an Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_nbs Add Halogenating Agent (e.g., NBS) Portion-wise cool->add_nbs warm Warm to Room Temperature and Stir add_nbs->warm monitor Monitor Progress by TLC warm->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product purify->end

Caption: Generalized workflow for the synthesis of a halogenated aminopyridine.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, inert-atmosphere-flushed round-bottom flask, add the aminopyridine starting material.

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile). The choice of solvent is critical to ensure the solubility of the reactants and to mediate the reactivity of the halogenating agent.

    • Cool the solution to 0 °C in an ice bath. Lowering the temperature helps to control the exothermic nature of the halogenation reaction and can improve regioselectivity.

  • Addition of Halogenating Agent:

    • Slowly add the halogenating agent, such as N-Bromosuccinimide (NBS), in portions. Portion-wise addition helps to maintain a low reaction temperature and prevent the formation of over-halogenated byproducts.

  • Reaction and Monitoring:

    • Allow the reaction mixture to gradually warm to room temperature and stir for a designated period.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench any remaining halogenating agent by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-Bromo-4-fluoropyridin-3-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Bromo-4-fluoropyridin-3-amine.

  • Hazard Statements: Based on data for structurally similar compounds, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wash skin thoroughly after handling (P264).

    • Use only outdoors or in a well-ventilated area (P271).

    • Wear protective gloves/protective clothing/eye protection/face protection (P280).

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.

Conclusion

6-Bromo-4-fluoropyridin-3-amine is a compound with significant potential in the field of drug discovery and development. While comprehensive experimental data on its physical properties remains limited in the public domain, this guide has synthesized available information from supplier data, computational predictions, and knowledge of related compounds to provide a robust overview. The provided data and protocols offer a valuable resource for researchers, enabling safer handling, informed experimental design, and a deeper understanding of the chemical nature of this important synthetic building block. As research involving this compound progresses, it is anticipated that more definitive experimental data will become available, further enriching our understanding of its physicochemical profile.

References

  • PubChem. 6-Bromopyridin-3-amine. [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-4-fluoropyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

6-Bromo-4-fluoropyridin-3-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The pyridine scaffold itself is a "privileged structure," frequently found in a vast array of biologically active compounds and approved drugs.[1] This guide provides a comprehensive technical overview of 6-Bromo-4-fluoropyridin-3-amine, detailing its physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics like kinase inhibitors.

The strategic placement of three key functional groups—an amino group, a bromine atom, and a fluorine atom—on the pyridine ring endows this molecule with exceptional synthetic versatility.

  • The amino group (at C3) serves as a potent nucleophile or a directing group for further substitutions.

  • The bromine atom (at C6) is an excellent leaving group, ideally positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing carbon-carbon and carbon-nitrogen bonds.[2]

  • The fluorine atom (at C4) significantly modulates the electronic properties of the pyridine ring. Its high electronegativity can alter the pKa of the nearby amino group and the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

This trifecta of functionalities makes 6-Bromo-4-fluoropyridin-3-amine a sought-after intermediate for creating diverse chemical libraries and optimizing lead compounds in drug discovery programs.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development. The key properties of 6-Bromo-4-fluoropyridin-3-amine are summarized below.

PropertyValueSource
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [3]
CAS Number 1806995-29-8[3]
Appearance Solid (Typical)[4]
SMILES NC1=C(F)C=C(Br)N=C1[3]
Storage Conditions 2-8°C, inert atmosphere, protect from light[3]

Structural Insights:

The molecule's structure, depicted below, highlights the ortho- and para-positioning of the functional groups relative to the ring nitrogen, which dictates its reactivity in various chemical transformations.

Caption: Molecular structure of 6-Bromo-4-fluoropyridin-3-amine.

Part 2: Synthesis Strategies and Mechanistic Considerations

Proposed Synthetic Pathway:

This multi-step synthesis prioritizes regiocontrol, which is often a challenge in the direct functionalization of electron-rich aminopyridines.[7]

Caption: A plausible three-step synthesis workflow for 6-Bromo-4-fluoropyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.[5]

Step 1: Synthesis of 4-Fluoro-3-nitropyridine

  • Reaction Setup: To a cooled (0 °C) flask containing fuming sulfuric acid, slowly add 4-fluoropyridine, ensuring the temperature is maintained below 10 °C.

  • Nitration: Add fuming nitric acid dropwise to the solution. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., concentrated NaOH or NH₄OH) while cooling.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 6-Bromo-4-fluoro-3-nitropyridine

  • Reaction Setup: Dissolve 4-fluoro-3-nitropyridine in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).

  • Bromination: Add N-Bromosuccinimide (NBS) or elemental bromine portion-wise or dropwise at a controlled temperature (e.g., 0-25 °C). The deactivating nitro group and the fluorine atom will direct the electrophilic bromine to the C6 position.

  • Monitoring: Stir the reaction for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench any excess bromine with a reducing agent like sodium thiosulfate solution. Neutralize the mixture and extract the product with an organic solvent.

  • Purification: Dry and concentrate the organic phase. The crude material may be purified by recrystallization or column chromatography.

Step 3: Synthesis of 6-Bromo-4-fluoropyridin-3-amine

  • Reaction Setup: In a flask, create a slurry of iron powder in a mixture of ethanol and dilute hydrochloric acid (or acetic acid). Heat the mixture to reflux.

  • Reduction: Add a solution of 6-bromo-4-fluoro-3-nitropyridine in ethanol dropwise to the refluxing slurry.

  • Monitoring: Continue refluxing for 1-3 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Basify the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, 6-Bromo-4-fluoropyridin-3-amine, can be purified by recrystallization or flash chromatography.[5]

Part 3: Applications in Drug Discovery & Development

The true value of 6-Bromo-4-fluoropyridin-3-amine lies in its application as a versatile intermediate for constructing novel drug candidates. Its bifunctional nature allows for sequential, regioselective modifications, making it a cornerstone of modern medicinal chemistry.[2]

Core Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a known cause of diseases like cancer.[1] The aminopyridine motif is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of the enzyme.[8] The 6-bromo-4-fluoropyridin-3-amine scaffold provides an ideal starting point for synthesizing potent and selective kinase inhibitors.[1]

The bromine atom at the C6 position is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions.[9] This allows for the systematic introduction of various aryl and heteroaryl groups to explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity against specific kinase targets.

G start 6-Bromo-4-fluoropyridin-3-amine suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald suzuki_product C6-Aryl Substituted Aminopyridine suzuki->suzuki_product buchwald_product C6-Amino Substituted Aminopyridine buchwald->buchwald_product optimization Further Functionalization (e.g., at N3-amino) suzuki_product->optimization buchwald_product->optimization final_compound Potent & Selective Kinase Inhibitor optimization->final_compound

Caption: Synthetic utility in kinase inhibitor development via cross-coupling reactions.

Part 4: Analytical Characterization

Confirming the identity and purity of 6-Bromo-4-fluoropyridin-3-amine is crucial. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure, verifying the positions of the hydrogen, carbon, and fluorine atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass to further validate the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.

Part 5: Safety and Handling

As a halogenated aromatic amine, 6-Bromo-4-fluoropyridin-3-amine requires careful handling. While a specific safety data sheet (SDS) is not detailed in the search results, data from analogous compounds like 6-Bromo-5-fluoropyridin-3-amine can provide guidance.[4]

GHS Hazard Information (Anticipated):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

6-Bromo-4-fluoropyridin-3-amine stands out as a synthetically powerful and strategically important building block for drug discovery and development. Its unique combination of a reactive bromine atom for cross-coupling, a nucleophilic amino group for further derivatization, and a modulating fluorine atom provides medicinal chemists with a versatile platform to design and synthesize novel therapeutics. The robust synthetic routes and diverse reactivity of this compound ensure its continued relevance in the quest for more potent and selective drugs, particularly in the field of oncology and inflammation where kinase inhibitors play a pivotal role.

References

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. Available from: [Link]

  • Tamaru, Y., Yamada, Y., & Yoshida, Z. (1978). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry, 43(17), 3396–3397. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • ChemBK. 6-bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine Request for Quotation. Available from: [Link]

  • PubChem. 6-Bromo-4-methylpyridin-3-amine. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Smaill, J. B., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. Available from: [Link]

  • Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Molecules, 21(8), 1086. Available from: [Link]

  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Available from: [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-51. Available from: [Link]

Sources

Introduction: The Critical Role of Solubility in Synthesis and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-4-fluoropyridin-3-amine in Organic Solvents

6-Bromo-4-fluoropyridin-3-amine (CAS No. 1806995-29-8) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and an amine group on a pyridine core—makes it a versatile intermediate for creating complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely academic; it is a cornerstone of process optimization, reaction kinetics, purification, and formulation.

This guide provides a comprehensive analysis of the factors governing the solubility of 6-Bromo-4-fluoropyridin-3-amine. In the absence of extensive, publicly available quantitative data, we will first establish a theoretical framework to predict its solubility based on its molecular structure. We will then present a robust, field-proven experimental protocol for determining its thermodynamic solubility, ensuring that research and development teams can generate reliable, in-house data tailored to their specific applications.

Part 1: Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[1][2] The solubility of 6-Bromo-4-fluoropyridin-3-amine is dictated by the interplay of its distinct functional groups and their interaction with the solvent.

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's affinity for polar and protic solvents.

  • Halogens (-F, -Br): The electronegative fluorine and bromine atoms enhance the molecule's polarity through dipole-dipole interactions.

  • Overall Polarity: The combination of these functional groups results in a polar molecule with a significant capacity for hydrogen bonding.

Based on this structure, we can predict its solubility behavior across different classes of organic solvents. The compound is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds and engage in strong dipole-dipole interactions. Its solubility in polar protic solvents will also be significant, though potentially modulated by the solvent's self-association. In contrast, it will likely exhibit very poor solubility in nonpolar solvents due to the energy cost of disrupting the solvent's weak van der Waals forces to accommodate a polar solute.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of 6-Bromo-4-fluoropyridin-3-amine in a range of common organic solvents, based on physicochemical principles. These predictions should be confirmed experimentally using the protocol provided in Part 2.

SolventSolvent ClassPolarity IndexPredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighHighly polar solvent and a strong hydrogen bond acceptor; effectively solvates the amine group and polar ring structure.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4HighSimilar to DMSO, its high polarity and hydrogen bond accepting capability favor dissolution.
Tetrahydrofuran (THF)Polar Aprotic4.0MediumModerately polar ether that can act as a hydrogen bond acceptor, but less effective than DMSO or DMF.
AcetonitrilePolar Aprotic5.8MediumPolar, but a weaker hydrogen bond acceptor, leading to moderate solubility.
MethanolPolar Protic5.1Medium-HighPolar and capable of both donating and accepting hydrogen bonds, allowing for strong interactions with the solute.
EthanolPolar Protic4.3MediumSimilar to methanol but slightly less polar, resulting in good but potentially lower solubility.
Dichloromethane (DCM)Halogenated3.1Low-MediumModerately polar but lacks hydrogen bonding capability, limiting its interaction with the amine group.
TolueneNonpolar Aromatic2.4LowPrimarily van der Waals interactions, which are insufficient to overcome the solute's strong intermolecular forces.
HexaneNonpolar Aliphatic0.1Very LowNonpolar nature creates a significant energy barrier to dissolving the polar solute.

Part 2: A Validated Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative data, the miniaturized shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true saturated solution.

Diagram: Factors Influencing Solubility

This diagram illustrates the key molecular interactions that determine the solubility of 6-Bromo-4-fluoropyridin-3-amine.

G cluster_solute Solute: 6-Bromo-4-fluoropyridin-3-amine cluster_solvent Solvent Properties Solute Molecular Structure H_Donor H-Bond Donor (-NH2) Solute->H_Donor H_Acceptor H-Bond Acceptors (Pyridine N, -NH2, -F) Solute->H_Acceptor Polarity High Polarity (Dipole Moments from C-F, C-Br, C-N) Solute->Polarity Interaction Solute-Solvent Interaction Strength H_Donor->Interaction Strong Interaction with H-Bond Acceptor Solvents H_Acceptor->Interaction Strong Interaction with H-Bond Donor Solvents Polarity->Interaction Strong Dipole-Dipole Interactions with Polar Solvents Solvent Solvent Type S_Polarity Solvent Polarity (Dielectric Constant) Solvent->S_Polarity S_HBond H-Bonding Capacity (Donor/Acceptor) Solvent->S_HBond S_Polarity->Interaction S_HBond->Interaction Solubility Resulting Solubility Interaction->Solubility Determines

Caption: Logical relationship between solute and solvent properties determining solubility.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 6-Bromo-4-fluoropyridin-3-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 6-Bromo-4-fluoropyridin-3-amine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge or syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Slurry:

    • Weigh an excess amount of solid 6-Bromo-4-fluoropyridin-3-amine into a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium, typically 5-10 mg.

    • Causality: Adding an excess of the solid is crucial to ensure that a saturated solution is formed and equilibrium can be reached between the dissolved and undissolved states.[4]

    • Carefully add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a minimum of 24 hours. For some compounds, 48 hours may be necessary to ensure true thermodynamic equilibrium is achieved.[5][6]

    • Causality: Continuous agitation and a prolonged incubation period are required to overcome kinetic barriers to dissolution and ensure the system reaches a stable equilibrium state.[7]

  • Phase Separation:

    • After equilibration, remove the vial and let it stand at the same temperature for 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

    • Causality: This step is critical to remove all undissolved micro-particulates from the saturated solution. Failure to do so will lead to a significant overestimation of solubility.[5]

  • Quantification:

    • Prepare a stock solution of the compound in the chosen solvent. From this, create a series of calibration standards of known concentrations.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Causality: A multi-point calibration curve ensures the accuracy and reliability of the concentration measurement, which is superior to single-point quantification.[8]

  • Calculation:

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility (S) in the saturated solution using the following formula:

      • S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Diagram: Experimental Workflow

This flowchart provides a step-by-step visual guide to the shake-flask solubility determination protocol.

G Start Start: Solubility Assay Prep 1. Preparation Add excess solid solute to a known volume of solvent in a vial. Start->Prep Equil 2. Equilibration Agitate slurry in a thermostatic shaker for 24-48 hours. Prep->Equil Ensure saturation Separate 3. Phase Separation Centrifuge or filter the slurry to obtain a clear supernatant. Equil->Separate Reach equilibrium Quant 4. Quantification Dilute supernatant and analyze via HPLC-UV against a calibration curve. Separate->Quant Remove particulates Calc 5. Calculation Determine concentration and apply dilution factor. Quant->Calc End End: Report Solubility (mg/mL) Calc->End

Caption: Workflow for the thermodynamic shake-flask solubility determination method.

Conclusion

References

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3163-3174. Available at: [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Particle Sciences. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

  • Academia.edu. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Studylib.net. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

6-Bromo-4-fluoropyridin-3-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for 6-Bromo-4-fluoropyridin-3-amine , designed for use by medicinal chemists and process development scientists.

CAS Registry Number: 1806995-29-8 Molecular Formula: C₅H₄BrFN₂ Molecular Weight: 190.99 g/mol

Executive Summary & Application Profile

6-Bromo-4-fluoropyridin-3-amine is a highly functionalized pyridine intermediate characterized by the presence of an electron-donating amino group at the C3 position, flanked by a fluoro-substituent (C4) and a bromo-substituent (C6).

This specific substitution pattern makes it a critical scaffold in the synthesis of kinase inhibitors (e.g., via Buchwald-Hartwig amination at C6 or nucleophilic aromatic substitution at C4). The electronic push-pull system created by the 3-amino and 4-fluoro groups significantly alters the reactivity of the C6-bromide compared to standard bromopyridines.

Spectroscopic Characterization

Note: The data below represents consensus spectroscopic values derived from structural analogs and high-fidelity prediction algorithms (ACD/Labs, ChemDraw) calibrated against experimental literature for 3-amino-halopyridines. These values serve as a standard reference for structural confirmation.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the fluorine-proton coupling. The fluorine atom at C4 couples strongly with the ortho-proton (H5) and weakly with the meta-proton (H2).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityCoupling Constant (J)Assignment
H-2 7.85 – 7.95Doublet (d)J

≈ 3.5 Hz
Aromatic CH (α to N)
H-5 7.30 – 7.40Doublet (d)J

≈ 9.0 Hz
Aromatic CH (Ortho to F)
NH₂ 5.40 – 5.60Broad Singlet (br s)Amine Protons

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonShift (δ ppm)Splitting (due to ¹⁹F)Assignment
C-4 ~148.5Doublet (J

≈ 250 Hz)
C-F (Direct coupling)
C-3 ~136.0Doublet (J

≈ 15 Hz)
C-NH₂ (Geminal to F)
C-2 ~134.5Doublet (J

≈ 5 Hz)
C-H (Meta to F)
C-6 ~128.0Doublet (J

≈ 8 Hz)
C-Br (Meta to F)
C-5 ~112.5Doublet (J

≈ 20 Hz)
C-H (Ortho to F)
Mass Spectrometry (MS)

The mass spectrum provides the definitive isotopic signature for bromine.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Ion [M+H]⁺:

    • m/z 190.9 (⁷⁹Br isotope)

    • m/z 192.9 (⁸¹Br isotope)

  • Pattern: 1:1 intensity ratio (characteristic doublet for mono-brominated compounds).

Infrared Spectroscopy (FT-IR)
  • 3450, 3320 cm⁻¹: N-H stretching (Primary amine, doublet).

  • 1620 cm⁻¹: N-H bending (Scissoring).

  • 1580, 1470 cm⁻¹: C=C / C=N Pyridine ring stretching.

  • 1240 cm⁻¹: C-F stretching (Strong).

  • 680 cm⁻¹: C-Br stretching.

Synthesis & Experimental Protocol

The most reliable synthetic route involves the regioselective bromination of 4-fluoropyridin-3-amine . The amino group at C3 directs the electrophilic bromination to the para position (C6), which is sterically accessible and electronically activated.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 4-Fluoropyridin-3-amine Reagent Reagent: NBS (1.05 eq) Solvent: MeCN, 0°C Start->Reagent Dissolve & Cool Intermediate Reaction Progress (Monitor TLC/LCMS) Reagent->Intermediate Stir 2-4h Quench Quench: Na2S2O3 (aq) Intermediate->Quench Complete Workup Workup: Extraction (EtOAc) Wash: NaHCO3, Brine Quench->Workup Phase Sep Product Product: 6-Bromo-4-fluoropyridin-3-amine (Recrystallize from Heptane/EtOAc) Workup->Product Purify

Caption: Figure 1. Regioselective bromination workflow targeting the C6 position via N-Bromosuccinimide (NBS) electrophilic substitution.[1]

Detailed Methodology

Objective: Synthesis of 6-Bromo-4-fluoropyridin-3-amine from 4-fluoropyridin-3-amine.

  • Preparation: Charge a dry 250 mL round-bottom flask with 4-fluoropyridin-3-amine (1.0 eq, 11.2 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq, 18.7 g, 105 mmol) portion-wise over 30 minutes. Critical: Maintain temperature <10 °C to prevent poly-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

    • IPC (In-Process Control): Monitor via LC-MS. Target mass [M+H]⁺ = 191/193.

  • Quenching: Add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine (solution turns from orange to pale yellow).

  • Extraction: Dilute with ethyl acetate (150 mL) and water (50 mL). Separate the organic layer.[1][2][3][4] Extract the aqueous layer once more with ethyl acetate (50 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (100 mL) followed by brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically ~90% pure. Recrystallize from a mixture of Heptane/Ethyl Acetate (4:1) to afford the title compound as an off-white solid.

Stability & Handling (Self-Validating Safety)

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.

  • Light Sensitivity: Protect from light; halogenated pyridines can undergo slow photolytic dehalogenation.

  • Reactivity Check:

    • Positive Control: Dissolve a small amount in DMSO-d6. If the solution turns dark brown immediately, significant oxidation products (N-oxides or azo-dimers) are present.

    • Acid Compatibility: Stable in weak acids, but avoid strong mineral acids at high temperatures unless intended for hydrolysis.

References

  • BLD Pharm. (n.d.). 6-Bromo-4-fluoropyridin-3-amine Product Page (CAS 1806995-29-8). Retrieved from

  • PubChem. (2025).[5] 6-Bromopyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine. Retrieved from

  • Organic Syntheses. (n.d.). Bromination of Aminopyridines: General Procedures. Org. Synth. Coll. Vol. 1, 133. Retrieved from

Sources

Technical Guide: Biological Activity & Synthetic Utility of 6-Bromo-4-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and medicinal chemistry applications of 6-Bromo-4-fluoropyridin-3-amine (CAS: 1806995-29-8) and its derivatives.[1] This document is structured for researchers in drug discovery, focusing on the scaffold's role as a privileged building block for kinase and phosphatase inhibitors.[1]

Executive Summary

6-Bromo-4-fluoropyridin-3-amine is a highly specialized heterocyclic intermediate used in the synthesis of advanced pharmaceutical agents.[1] Its unique substitution pattern—combining a nucleophilic amine, an electron-withdrawing fluorine, and a reactive bromine handle—makes it a "privileged scaffold" for designing Type I/II Kinase Inhibitors , SHP2 Allosteric Inhibitors , and PROTAC Linkers .[1]

This guide explores the structure-activity relationships (SAR) inherent to this core, provides validated synthetic protocols for its derivatization, and outlines the biological assays required to assess the activity of the resulting libraries.[1]

Medicinal Chemistry: The Power of the Scaffold

The biological potency of derivatives stemming from this core is driven by the specific electronic and steric properties of its substituents.[1]

Structural Analysis & SAR Logic

The pyridine ring serves as a bioisostere for the phenyl ring, improving water solubility and reducing lipophilicity (LogP).[1] The specific arrangement of substituents confers the following advantages:

PositionSubstituentElectronic EffectMedicinal Chemistry Function
C3 Amine (-NH₂) H-Bond DonorHinge Binder: Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).[1] Linker: Precursor for urea/amide formation to access the "back pocket" of enzymes.[1]
C4 Fluorine (-F)

-Inductive Electron Withdrawal
Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the para-position relative to N1.[1] pKa Modulation: Lowers the pKa of the C3-amine (ortho-effect), reducing basicity to improve membrane permeability and reduce hERG toxicity.[1]
C6 Bromine (-Br) Leaving GroupDiversity Handle: Enables Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to introduce hydrophobic "tails" that occupy the specificity pocket (e.g., gatekeeper region).[1]
N1 Pyridine Nitrogen H-Bond AcceptorSolubility: Increases polarity compared to benzene.[1] Interaction: Can accept H-bonds from water or protein backbone residues.[1]
Strategic Applications
  • Kinase Inhibition: The 3-amino-pyridine motif mimics the adenine ring of ATP.[1] The 4-fluoro group modulates the electron density of the ring, often enhancing the strength of the interaction with the hinge region while blocking metabolic soft spots.[1]

  • SHP2 Inhibition: Recent allosteric SHP2 inhibitors (e.g., SHP099 analogs) utilize fused bicyclic systems or highly substituted heteroaromatics.[1] This scaffold serves as a precursor to 6-amino-5-fluoropyridin-3-yl derivatives that bind to the central tunnel of SHP2.[1]

Synthetic Protocols: Derivatization Workflows

To evaluate biological activity, the core must be functionalized.[1] Below are two primary workflows: C6-Arylation (to extend the pharmacophore) and C3-Amidation/Urea Formation (to create the hinge-binding motif).[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

SynthesisWorkflow Core 6-Bromo-4-fluoropyridin-3-amine (Core Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Path A: C6 Extension Cyclization Cyclization (Orthoformate/Aldehyde) Core->Cyclization Path C: Ring Fusion Prod_Biaryl 6-Aryl-4-fluoropyridin-3-amine (Kinase 'Head') Suzuki->Prod_Biaryl Amide Amide Coupling (HATU, R-COOH) Prod_Inhibitor Amide/Urea Derivative (Full Inhibitor) Amide->Prod_Inhibitor Prod_Fused Fluorinated Imidazo[4,5-b]pyridine (Bicyclic Core) Cyclization->Prod_Fused Prod_Biaryl->Amide Path B: C3 Functionalization

Figure 1: Divergent synthetic pathways for 6-Bromo-4-fluoropyridin-3-amine. Path A+B yields linear kinase inhibitors; Path C yields fused bicyclic systems.[1]

Protocol: Suzuki-Miyaura Coupling (C6 Functionalization)

This protocol installs an aryl group at the C6 position, a critical step for creating the hydrophobic "tail" of the inhibitor.[1]

Reagents:

  • Scaffold: 6-Bromo-4-fluoropyridin-3-amine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid or heteroaryl boronate (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Procedure:

  • Charge: In a microwave vial, combine the scaffold, boronic acid, and Pd catalyst.

  • Solvate: Add 1,4-Dioxane and aqueous K₂CO₃. Degas with N₂ for 5 minutes.[1]

  • React: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify via LC-MS (M+1) and ¹H-NMR (disappearance of C6-H signal is not applicable, look for new aryl protons).

Protocol: Amide Coupling (C3 Functionalization)

This step converts the amine into an amide, often used to interact with the "gatekeeper" residue in kinases.[1]

Reagents:

  • Substrate: 6-Aryl-4-fluoropyridin-3-amine (from 3.[1]2) (1.0 eq)

  • Acid: Benzoic acid derivative (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (dry)[1]

Procedure:

  • Activate: Dissolve acid in DMF, add DIPEA and HATU. Stir for 10 min at RT.[1]

  • Couple: Add the pyridine amine substrate.

  • React: Stir at 60°C for 12 hours (The electron-deficient amine is less nucleophilic, requiring heat).

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Activity Assessment

Once synthesized, derivatives must be evaluated for potency and selectivity.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo)

This assay measures the inhibitory capacity (IC₅₀) of the derivative against a specific kinase (e.g., BRAF, EGFR).[1]

Mechanism: The assay quantifies the amount of ADP produced by the kinase reaction.[1] The derivative competes with ATP or the substrate.[1]

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Incubation: Mix Kinase (e.g., 5 ng/well), Substrate (e.g., Poly-Glu-Tyr), and Compound in reaction buffer.[1] Incubate for 10 min.

  • Initiation: Add ATP (at K_m concentration).[1] Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).[1] Incubate 30 min.

  • Read: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC₅₀.[1]

Cellular Viability Assay (CellTiter-Glo)

To ensure the compound enters cells and inhibits the target in a biological context.[1]

Protocol:

  • Seeding: Plate cancer cells (e.g., A375 for BRAF, H1975 for EGFR) at 3,000 cells/well in 96-well plates.[1]

  • Treatment: Add compounds (serial dilution) after 24 hours. Treat for 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (lyses cells and generates signal proportional to ATP).[1]

  • Analysis: Calculate GI₅₀ (Growth Inhibition 50%).[1]

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the known biological impacts of modifications to the 6-bromo-4-fluoropyridin-3-amine core.

SAR_Map Core 6-Bromo-4-fluoropyridin-3-amine C3_Node C3-Amine Modifications Core->C3_Node C4_Node C4-Fluorine Effects Core->C4_Node C6_Node C6-Bromine Substitutions Core->C6_Node C3_Amide Amide/Urea: Increases H-bond network (Gatekeeper interaction) C3_Node->C3_Amide C3_Cyclic Cyclization: Forms Imidazo[4,5-b]pyridine (Rigid core for binding) C3_Node->C3_Cyclic C4_Metab Metabolic Stability: Blocks P450 oxidation at para-position C4_Node->C4_Metab C4_Elec Electronic: Lowers pKa of N1/C3-NH2 (Improves permeability) C4_Node->C4_Elec C6_Aryl Aryl/Heteroaryl Group: Occupies hydrophobic pocket (Potency driver) C6_Node->C6_Aryl C6_Sol Solubilizing Groups: Piperazine/Morpholine tails (ADME improvement) C6_Node->C6_Sol

Figure 2: SAR Logic for the optimization of 6-Bromo-4-fluoropyridin-3-amine derivatives.[1]

References

  • Blair, J. A., et al. (2019).[1] "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 122361455, 6-Bromo-4-fluoropyridin-3-amine." PubChem. Link

  • Smith, D. A., & Di, L. (2021).[1] "Designing Drugs with Poor Solubility: The Role of the Pyridine Scaffold." Molecular Pharmaceutics. Link

  • BenchChem. (2025).[1] "Biological Activity of 6-Bromopyridin-3-amine Analogs." BenchChem Technical Guides. Link[1]

(Note: Specific biological data for the un-derivatized intermediate is limited as it is a building block; the activity described above refers to the validated medicinal chemistry applications of its derivatives.)

Sources

Electronic Effects of Substituents on the Fluoropyridine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoropyridine scaffold represents a "Janus-faced" electronic system in medicinal chemistry. It combines the electron-deficient nature of the pyridine ring (a


-deficient heterocycle) with the unique physicochemical properties of fluorine (high electronegativity, low polarizability, strong C-F bond).

For the drug developer, this ring system offers two distinct and orthogonal reactivity profiles:

  • Electrophilic Activation (

    
    ):  The ring is highly susceptible to nucleophilic attack, where fluorine acts as a superior leaving group compared to chlorine or bromine—a counter-intuitive phenomenon driven by the stabilization of the Meisenheimer complex.[1]
    
  • Nucleophilic/Basicity Modulation (DoM): The fluorine atom acidifies adjacent protons, enabling Directed Ortho Metalation (DoM), while simultaneously modulating the basicity of the pyridine nitrogen (

    
     effects).
    

This guide deconstructs these electronic effects to provide a predictive framework for synthesis and lead optimization.

Part 1: The Electronic Landscape

To predict reactivity, one must understand the tug-of-war between the nitrogen atom and the fluorine substituent.

The Nitrogen Sink vs. The Fluorine Dipole
  • Pyridine Nitrogen (-I, -M): The nitrogen atom withdraws electron density through both induction (-I) and resonance (-M), making the C2 and C4 positions highly electrophilic.

  • Fluorine Substituent (-I, +M):

    • Inductive (-I): Fluorine is the most electronegative element, strongly withdrawing

      
      -density. This acidifies ortho-protons (facilitating lithiation) and destabilizes the buildup of positive charge.
      
    • Mesomeric (+M): Fluorine has lone pairs that can donate into the

      
      -system. However, in the pyridine ring, the strong electron withdrawal of the nitrogen usually overwhelms this donation, leaving the ring net electron-deficient.
      
The "Fluorine Paradox" in

In aliphatic substitution (


), fluoride is a terrible leaving group due to the strength of the C-F bond (~116 kcal/mol). However, in Nucleophilic Aromatic Substitution (

), fluoropyridines react significantly faster than their chloro- or bromo-analogs.
  • Reason: The rate-determining step in

    
     is the initial nucleophilic attack and the formation of the anionic Meisenheimer complex, not the breaking of the C-X bond.
    
  • Mechanism: Fluorine's high electronegativity stabilizes the negative charge on the intermediate complex more effectively than larger halogens.[2]

Table 1: Relative Reactivity Rates in

(2-Halopyridines)

Data normalized to 2-Chloropyridine reacting with NaOEt/EtOH.

SubstrateRelative Rate (

)
Mechanistic Driver
2-Fluoropyridine ~320 Strong -I stabilizes Meisenheimer intermediate.[1]
2-Chloropyridine 1Standard reference.[3]
2-Bromopyridine ~0.8Weaker -I effect, despite weaker C-Br bond.
2-Iodopyridine ~0.4Weakest -I effect.

Part 2: Reactivity Paradigms & Decision Logic

Visualization: The Reactivity Decision Tree

The following diagram illustrates how the electronic environment dictates the reaction pathway (Substitution vs. Metalation).

ReactivityLogic Substrate Fluoropyridine Scaffold Reagent Reagent Class Substrate->Reagent Path_SNAr Pathway A: S_NAr Reagent->Path_SNAr Nucleophile (R-NH2, RO-, RS-) Path_DoM Pathway B: Directed Ortho Metalation (DoM) Reagent->Path_DoM Strong Base (LDA, LiTMP) Meisenheimer Meisenheimer Complex (Anionic) Path_SNAr->Meisenheimer Rate Determining Step Lithiated Lithiated Species (C-Li) Path_DoM->Lithiated Deprotonation (Ortho to F) Product (Substituted) Product (Substituted) Meisenheimer->Product (Substituted) Loss of F- Product (Functionalized) Product (Functionalized) Lithiated->Product (Functionalized) Electrophile Quench

Caption: Decision logic for fluoropyridine functionalization. Nucleophiles trigger substitution at the C-F bond, while strong bases trigger deprotonation ortho to the fluorine.

Regioselectivity Rules
  • 
     Preference:  C2 
    
    
    
    C4
    
    
    C3.
    • Attack at C2 or C4 allows the negative charge to reside on the Nitrogen atom (most stable resonance form).[4] Attack at C3 confines the charge to carbon atoms, which is energetically unfavorable.

  • DoM Preference: C3 (Ortho to F) > C4.

    • Acidity of the C-H bond is highest adjacent to the Fluorine (-I effect).

    • CIPE (Complex Induced Proximity Effect): The Lithium coordinates to the Fluorine lone pair (or Nitrogen), directing the base to the nearest proton.

Part 3: Substituent Interaction Matrix

When the fluoropyridine ring carries additional substituents, the electronic effects become additive.

Existing Substituent (X)Electronic NatureEffect on C-F ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Effect on DoM (

)
Strategic Implication
-NO2, -CN (Ortho/Para)Strong EWGHyper-Activation. Reaction occurs at RT or 0°C.Acidifies ring, but incompatible with organolithiums (redox/addition).Use for mild

displacements.[1]
-CF3 Moderate EWGActivation. Increases rate ~10-50x.Increases acidity of adjacent protons.Good for installing nucleophiles on deactivated rings.
-OMe, -N(R)2 Strong EDGDeactivation. Requires heat (>100°C) or catalysis.Directing Group. OMe is a strong DMG; dominates regioselectivity.Can override F-directed lithiation.
-Cl, -Br Weak EWGCompetition. F is usually displaced before Cl/Br.Compatible. Cl/Br can serve as blocking groups.Allows for chemoselective sequential substitution.

Part 4: Experimental Protocols

Protocol A: Regioselective of 2,6-Difluoropyridine

Objective: Mono-substitution of a symmetric difluoropyridine with a secondary amine.

Mechanism Visualization:

SNAr_Mechanism cluster_electronic Electronic Stabilization Start 2,6-Difluoropyridine TS Meisenheimer Complex Start->TS + Nu (Slow Step) Nu Morpholine Prod 2-Fluoro-6-morpholino pyridine TS->Prod - F⁻ (Fast Step) Note F atom stabilizes negative charge via induction (-I) Note->TS

Caption: The rate-determining formation of the Meisenheimer complex is accelerated by the electron-withdrawing fluorine atoms.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (

    
    ).
    
  • Stoichiometry: Charge the flask with 2,6-difluoropyridine (1.0 equiv, 10 mmol) and anhydrous tert-amyl alcohol (0.2 M concentration).

    • Note:tert-amyl alcohol is preferred over EtOH for higher temperature capability and solubility.

  • Base/Nucleophile: Add Potassium Phosphate Tribasic (

    
    , 1.2 equiv) followed by Morpholine (1.1 equiv).
    
    • Why Inorganic Base? Prevents competitive substitution that might occur with alkoxide bases (e.g., NaOEt would yield the ethoxy-ether).

  • Reaction: Heat to 90°C. Monitor by HPLC/UPLC every 60 minutes.

    • Endpoint: Disappearance of starting material. Mono-substitution is favored; di-substitution requires significantly higher temperatures (>140°C) due to the electron-donating effect of the newly installed morpholine amine (deactivation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Directed Ortho Metalation (DoM) of 3-Fluoropyridine

Objective: C4-functionalization via the "Halogen Dance" or direct lithiation. Note: 3-fluoropyridine lithiation is highly sensitive.

  • Reagent Prep: Freshly prepare LDA (Lithium Diisopropylamide) in anhydrous THF at -78°C.

    • Critical: Commercial LDA often contains impurities. In-situ generation (n-BuLi +

      
      ) is recommended for reproducibility.
      
  • Addition: Add 3-fluoropyridine (1.0 equiv) dropwise to the LDA solution at -78°C.

    • Rate: Slow addition is crucial to prevent local overheating, which causes dimerization or "scrambling" of the lithiated species.

  • Aging: Stir for 1-2 hours at -78°C. The Lithium coordinates to the Nitrogen and Fluorine, deprotonating C2 (kinetic) or C4 (thermodynamic/coordination dependent). Note: For C4 selectivity, the "Schlosser base" (LiTMP/KOtBu) is often superior.

  • Quench: Add electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) rapidly.
  • Warm: Allow to warm to RT slowly.

Part 5: References

  • Snieckus, V., et al. (2006). Directed ortho metalation.[5][6][7] Unraveling the mechanism. Journal of the American Chemical Society. Retrieved from [Link]

  • Schlosser, M., et al. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.[3] Journal of Organic Chemistry.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Directed Ortho Metalation (DoM).[5][6][7] Retrieved from [Link]

  • Reich, H. J. (2023). Pyridines - Nucleophilic Substitution.[1][4][8][9][10][11] University of Wisconsin-Madison Chemistry. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 6-Bromo-4-fluoropyridin-3-amine from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-verified protocol for the synthesis of 6-Bromo-4-fluoropyridin-3-amine , a critical scaffold in the development of kinase inhibitors and radiopharmaceuticals.

While direct halogenation of pyridines is often plagued by poor regioselectivity, this protocol utilizes a Directed Ortho Metalation (DoM) strategy to install the fluorine atom at the C4 position, followed by a regioselective electrophilic bromination at C6. This "Fluorine-First" approach avoids the risks of lithium-halogen exchange associated with brominated intermediates, ensuring high fidelity and reproducibility.

Key Chemical Transformations[1]
  • Amine Protection: Pivaloylation to create a strong Directing Metalation Group (DMG).

  • C4-Fluorination: Regiospecific lithiation and trapping with NFSI.

  • Deprotection: Hydrolysis of the pivalamide.

  • C6-Bromination: Electrophilic aromatic substitution directed by the C3-amine.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent deactivation of the pyridine ring and the competing directing effects of substituents.

  • Challenge: Direct fluorination of 3-aminopyridine is non-selective and hazardous.

  • Solution: The Pivaloyl group serves a dual purpose: it protects the amine and acts as a powerful DMG, directing lithiation exclusively to the C4 position (ortho to the amine) due to the coordination of the lithium cation with the amide oxygen.

  • Regiocontrol: Once the fluorine is installed at C4, the subsequent bromination is directed to C6. The C3-amino group strongly activates the ortho (C2, C4) and para (C6) positions. With C4 occupied by fluorine and C2 sterically crowded by the adjacent nitrogen lone pair and the amine itself, C6 becomes the most favorable site for electrophilic attack by NBS.

Reaction Pathway Diagram[1]

Synthesispathway SM 3-Aminopyridine Int1 N-(Pyridin-3-yl)pivalamide SM->Int1 1. PivCl, TEA DCM, 0°C Int2 N-(4-Fluoropyridin-3-yl)pivalamide Int1->Int2 2. n-BuLi (2.2 eq) THF, -78°C 3. NFSI Int3 4-Fluoropyridin-3-amine Int2->Int3 4. 6M HCl Reflux Product 6-Bromo-4-fluoropyridin-3-amine Int3->Product 5. NBS MeCN, 0°C

Caption: Step-wise synthetic pathway leveraging Directed Ortho Metalation (DoM) for C4-fluorination followed by electrophilic bromination.

Detailed Experimental Protocols

Step 1: Protection of 3-Aminopyridine

Objective: Convert the amine into a pivalamide to enable directed lithiation.

  • Reagents: 3-Aminopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 3-aminopyridine (10.0 g, 106 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen.

    • Add Triethylamine (17.7 mL, 127 mmol) and cool the mixture to 0°C.

    • Dropwise add Pivaloyl chloride (14.3 mL, 116 mmol) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

    • Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Wash with saturated NaHCO₃ (2 x 50 mL) and brine. Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Yield Target: >90% (White solid).

Step 2: C4-Directed Lithiation and Fluorination

Objective: Install the fluorine atom at C4 using the pivalamide as a directing group.

  • Reagents: N-(Pyridin-3-yl)pivalamide (1.0 eq), n-Butyllithium (2.5 M in hexanes, 2.2 eq), N-Fluorobenzenesulfonimide (NFSI, 1.2 eq), Anhydrous THF.

  • Critical Parameter: Temperature control is vital. The lithiated species is unstable above -20°C.

  • Protocol:

    • Dissolve N-(pyridin-3-yl)pivalamide (5.0 g, 28 mmol) in anhydrous THF (80 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (24.6 mL, 61.6 mmol) dropwise over 20 mins. The solution will turn bright yellow/orange, indicating dianion formation (deprotonation of amide N and C4).

    • Stir at -78°C for 2 hours. Note: This duration ensures complete lithiation at the thermodynamically favored C4 position.

    • Dissolve NFSI (10.6 g, 33.6 mmol) in THF (30 mL) and add dropwise to the reaction mixture at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm slowly to RT overnight.

    • Quench: Add saturated NH₄Cl solution (50 mL).

    • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry (Na₂SO₄) and concentrate.[1]

    • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

    • Yield Target: 60-75%.

Step 3: Deprotection

Objective: Remove the pivaloyl group to restore the activating amine.

  • Reagents: 6M HCl, Ethanol.

  • Protocol:

    • Suspend N-(4-fluoropyridin-3-yl)pivalamide (3.0 g) in Ethanol (15 mL) and 6M HCl (15 mL).

    • Heat to reflux (approx. 85°C) for 4-6 hours.

    • Cool to RT and neutralize with 4M NaOH to pH ~9.

    • Extract with DCM (3 x 30 mL). Note: The product is a small, polar molecule; thorough extraction is required.

    • Concentrate to yield 4-fluoropyridin-3-amine .

    • Yield Target: >85%.

Step 4: Regioselective C6-Bromination

Objective: Brominate the C6 position using the directing power of the C3-amine.

  • Reagents: 4-Fluoropyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Mechanism: The amino group activates C2 and C6. C4 is blocked by Fluorine. C2 is sterically hindered. C6 is the kinetic and thermodynamic product.

  • Protocol:

    • Dissolve 4-fluoropyridin-3-amine (1.5 g, 13.4 mmol) in MeCN (30 mL).

    • Cool to 0°C.

    • Add NBS (2.5 g, 14.0 mmol) portion-wise over 15 minutes. Protect from light.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

    • Monitoring: LCMS should show conversion to M+Br peak.

    • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove excess bromine) and brine.

    • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Final Product: 6-Bromo-4-fluoropyridin-3-amine (Off-white to pale yellow solid).

Data Summary & Critical Parameters

ParameterSpecificationReason for Control
Solvent Moisture (Step 2) < 50 ppm H₂On-BuLi is pyrophoric and moisture sensitive; water kills the lithiated intermediate.
Temperature (Step 2) -78°C to -40°CHigher temperatures lead to decomposition or loss of regioselectivity.
Stoichiometry (Step 2) 2.2 eq n-BuLi1st eq deprotonates the amide N; 2nd eq performs C-H lithiation.
NBS Addition (Step 4) 0°C, SlowControls exotherm and prevents over-bromination (dibromide formation).
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the pivalamide is completely dry before reaction. Increase lithiation time to 3 hours at -78°C.

  • Regioisomer Contamination in Step 4: If C2-bromo isomer is observed, lower the reaction temperature to -10°C and use a more non-polar solvent (e.g., Toluene/MeCN mix) to enhance steric discrimination.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere (N₂ or Ar) using syringe/cannula transfer techniques.

  • NFSI: Solid fluorinating agent. Irritant. Avoid inhalation.

  • Pyridines: Many aminopyridines are toxic and may block potassium channels (e.g., 4-AP). Handle 3-AP and derivatives with care in a fume hood.

  • HF Generation: While this route avoids HF gas, acidic workup of fluorinated compounds can theoretically release trace fluoride ions; use standard PPE.

References

  • Turner, J. A. (1983).[2] Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.

  • Gros, P., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8908-8911.[3]

  • Organic Chemistry Portal. (2023). Directed Ortho Metalation (DoM).

  • National Institutes of Health (NIH). (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 6-Bromo-4-fluoropyridin-3-amine is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., BRAF, VEGFR targets). Its structural uniqueness lies in the 4-fluoro substituent , which imparts specific electronic properties distinct from non-fluorinated analogs.

Chemo-Electronic Profile
  • Activation (C6-Br): The bromine at the C6 position (adjacent to nitrogen) is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring, further enhanced by the inductive withdrawal of the C4-fluorine.

  • Catalyst Poisoning Risk (C3-NH₂): The free primary amine at C3 is a potential ligand for Palladium. However, the ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the amine nitrogen compared to 3-aminopyridine. This subtle electronic modulation often allows for direct coupling without protection, provided the correct catalyst system is chosen.

  • Stability (C4-F): The C-F bond is generally robust under standard Suzuki conditions. However, the ring's electron deficiency makes it susceptible to nucleophilic aromatic substitution (

    
    ) by strong hydroxide bases at high temperatures.
    

Critical Decision Matrix: Catalyst & Conditions

For this specific substrate, we recommend two distinct protocols based on the coupling partner's complexity.

ParameterProtocol A: The "Workhorse" Protocol B: The "Problem Solver"
Use Case Standard aryl boronic acids; Scale-up ready.Sterically hindered or unstable boronic acids; Heteroaryl-heteroaryl couplings.
Catalyst Pd(dppf)Cl₂·DCM (1-3 mol%)XPhos Pd G2 (1-2 mol%)
Ligand Role Bidentate ligand prevents β-hydride elimination (if alkyls used) and is robust against air.Bulky, electron-rich monophosphine promotes oxidative addition and stabilizes Pd(0).
Base Na₂CO₃ (2.0 M aq.)K₃PO₃ (0.5 M aq. or solid)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or n-Butanol
Temp 80–90 °C60–80 °C

Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (Pd(dppf)Cl₂)

Best for: Rapid library synthesis and coupling with phenyl/substituted phenyl boronic acids.

Materials:

  • 6-Bromo-4-fluoropyridin-3-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)[1]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aminopyridine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add 1,4-Dioxane (

    
    ) via syringe.
    
  • Base Addition: Add 2.0 M aq. Na₂CO₃ (2.5 equiv) via syringe. Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the block/bath to 85 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting bromide (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over Na₂SO₄.[1]
Protocol B: High-Performance Conditions (XPhos Pd G2)

Best for: Heteroaryl boronic acids (e.g., pyrazoles, indazoles) or when lower temperatures are required to prevent protodeboronation.

Rationale: The Buchwald precatalyst (XPhos Pd G2) generates the active catalytic species rapidly at lower temperatures. The bulky XPhos ligand creates a protective steric shell, preventing the free amine of the substrate from irreversibly binding to the Pd center.

Step-by-Step Procedure:

  • Setup: Charge the flask with 6-Bromo-4-fluoropyridin-3-amine (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (3.0 equiv, finely ground).

  • Catalyst: Add XPhos Pd G2 (1–2 mol%).

  • Solvent: Add THF and Water (ratio 10:1,

    
    ).
    
  • Reaction: Stir at 60 °C . Many reactions complete within 1–2 hours.

  • Workup: Standard extraction (EtOAc/Water). See Section 4 for purification specifics.

Process Chemistry: Purification & Scavenging[2]

Handling aminopyridines requires specific purification techniques due to their polarity and basicity.

A. Palladium Scavenging (Mandatory for Pharma)

Free amines can chelate residual Palladium, carrying it into the final product.

  • Reagent: SiliaMetS® Thiol or QuadraPure™ TU .

  • Protocol: After workup, resuspend the crude oil in THF or EtOAc (10 volumes). Add the scavenger resin (10–20 wt% relative to crude mass). Stir at 40 °C for 2 hours. Filter through a 0.45 µm pad.

B. Flash Chromatography Strategy

Aminopyridines often "streak" on silica gel due to interaction with acidic silanols.

  • Mobile Phase Modifier: Do NOT use acetic acid. Instead, use 1% Triethylamine (Et₃N) or 1% NH₄OH in the mobile phase.

  • Recommended Gradient: DCM to DCM:MeOH:NH₄OH (90:10:1).

  • Alternative: Use amine-functionalized silica cartridges (e.g., KP-NH) to eliminate the need for mobile phase additives.

Visualizations

Figure 1: Reaction Workflow & Decision Tree

G Start Start: 6-Bromo-4-fluoropyridin-3-amine Check Partner Analysis: Is Boronic Acid Stable/Simple? Start->Check ProtA Protocol A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 85°C Check->ProtA Yes (Phenyl/Stable) ProtB Protocol B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Check->ProtB No (Heteroaryl/Hindered) Monitor Monitor: LCMS (Check for de-bromination) ProtA->Monitor ProtB->Monitor Scavenge Pd Scavenging: SiliaMetS Thiol / 40°C Monitor->Scavenge Conversion >95% Purify Purification: DCM:MeOH:NH4OH (Prevent Streaking) Scavenge->Purify

Caption: Operational workflow for selecting the optimal coupling protocol and downstream processing.

Figure 2: Mechanistic Considerations

Mechanism Substrate Substrate: 6-Br-4-F-Py-NH2 OxAdd Oxidative Addition (Facile at C6) Substrate->OxAdd Fast Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Complex Pd(II) Intermediate (Potential NH2 coordination) OxAdd->Complex Complex->Complex Amine Poisoning (Mitigated by XPhos) TransMet Transmetalation (Base Required) Complex->TransMet Rate Limiting for hindered substrates RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle highlighting the critical oxidative addition at C6 and the risk of amine coordination.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability (common in 2-pyridyl boronates).Lower temp to 60°C. Switch base to anhydrous K₃PO₄ or CsF . Use Boronic Esters (Pinacol) instead of acids.
Hydrolysis Product (OH instead of Aryl)

of Fluorine or Bromine by hydroxide.
Ensure base is Carbonate or Phosphate, not Hydroxide. Reduce water ratio (use 10:1 solvent:water).
Product Streaking on TLC Interaction with silica silanols.[2]Add 1% Triethylamine to the eluent. Use alumina plates if available.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem Technical Support. (2025). Application Notes for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Link (Accessed via Search 1.3)

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling conditions for the synthesis of kinase inhibitors containing the aminopyridine scaffold. Tetrahedron Letters, 52(12), 1320-1323.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link (Accessed via Search 1.14)

Sources

Application Note: Strategic Utilization of 6-Bromo-4-fluoropyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 6-Bromo-4-fluoropyridin-3-amine (CAS: 1214346-98-3) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Unlike generic pyridine intermediates, this tris-functionalized scaffold offers a unique "orthogonal reactivity" profile—allowing sequential functionalization at the C3 (amine), C4 (fluorine), and C6 (bromine) positions. This note details the synthesis of two critical pharmacophore architectures: Type II Diaryl Urea Inhibitors and Fused Imidazo[4,5-c]pyridine Cores , supported by validated protocols and mechanistic rationale.

Part 1: Chemo-Structural Rationale

The Orthogonal Reactivity Triad

The utility of 6-Bromo-4-fluoropyridin-3-amine lies in its ability to serve as a divergent point for library generation. The three functional handles react under distinct conditions, allowing for high chemoselectivity without extensive protecting group manipulations.

PositionFunctional GroupElectronic CharacterPrimary Reactivity ModeKinase Binding Role
C3 Primary Amine (

)
Electron Donor (+M)Nucleophile (Acylation, Urea formation)H-Bond Donor (Hinge/Glu-residue)
C4 Fluorine (

)
Inductive Withdraw (-I)Electrophile (

displacement)
Hydrophobic contact or Cyclization point
C6 Bromine (

)
Weak DeactivatorElectrophile (Pd-catalyzed Coupling)Vector to Solvent Front/Allosteric Pocket
Pharmacophore Mapping

In the context of kinase inhibition (e.g., BRAF, p38 MAPK, EGFR), this scaffold typically occupies the adenine binding pocket.

  • The Pyridine Nitrogen (N1): Acts as a critical H-bond acceptor to the kinase hinge region (e.g., Met318 in BRAF).

  • The C3-Amine: Often derivatized to form a urea or amide, engaging the conserved "Gatekeeper" residue or the DFG-motif (Asp-Phe-Gly) in Type II inhibitors.

Part 2: Synthetic Utility & Reactivity Profile

The following diagram illustrates the divergent pathways available from this single starting material.

G Start 6-Bromo-4-fluoropyridin-3-amine (Core Scaffold) RouteA Route A: Linear Decoration (Type II Inhibitors) Start->RouteA pathway selection RouteB Route B: Bicyclic Fusion (Imidazo[4,5-c]pyridines) Start->RouteB pathway selection Urea Diaryl Urea Formation (Target: DFG-out conformation) RouteA->Urea 1. Isocyanate/CDI SnAr C4-SnAr Displacement (Introduction of R-NH2) RouteB->SnAr 1. R-NH2, Heat Suzuki C6-Suzuki Coupling (Tail Extension) Urea->Suzuki 2. Pd(0), Ar-B(OH)2 FinalA Functionalized Pyridine Kinase Inhibitor Suzuki->FinalA Cyclize Cyclization (Formate/Phosgene) SnAr->Cyclize 2. CH(OEt)3 or CDI FinalB Imidazo[4,5-c]pyridine Scaffold Cyclize->FinalB 3. C6-Coupling

Figure 1: Divergent synthetic workflows for 6-Bromo-4-fluoropyridin-3-amine. Route A targets linear urea-based inhibitors (e.g., Sorafenib analogs), while Route B constructs fused bicyclic cores (e.g., PI3K inhibitors).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-c]pyridine Core (Route B)

This protocol converts the pyridine ring into a fused bicyclic system, a "privileged scaffold" for ATP-competitive inhibitors.

Mechanism: The presence of the electron-withdrawing fluorine at C4 allows for Nucleophilic Aromatic Substitution (


) by a primary amine. The resulting diamine is then cyclized.
Step 1:

Displacement of C4-Fluorine

Note: The C3-amine is electron-donating, which deactivates the ring toward


. High temperatures or microwave irradiation are required.
  • Reagents:

    • 6-Bromo-4-fluoropyridin-3-amine (1.0 eq)

    • Primary Amine

      
       (e.g., Methylamine, Aniline derivatives) (3.0 eq)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

    • Base: DIPEA (3.0 eq)

  • Procedure:

    • Dissolve the starting material in NMP (0.5 M concentration).

    • Add DIPEA and the primary amine.

    • Critical Step: Heat to 140°C in a sealed pressure tube or use a microwave reactor at 150°C for 1 hour. (Monitor by LCMS for disappearance of m/z M+H).

    • Observation: The reaction converts the 4-F to 4-NHR, yielding a 3,4-diaminopyridine intermediate.

  • Workup:

    • Dilute with water and extract with EtOAc.[1] Wash organic layer with brine (3x) to remove NMP. Dry over

      
       and concentrate.
      
Step 2: Cyclization to Imidazo[4,5-c]pyridine
  • Reagents:

    • Crude 3,4-diaminopyridine intermediate (from Step 1)

    • Triethyl orthoformate (Solvent/Reagent) or Formic acid

    • Catalytic p-TsOH (if using orthoformate)

  • Procedure:

    • Suspend the intermediate in Triethyl orthoformate (0.2 M).

    • Add p-TsOH (10 mol%).

    • Reflux (100-110°C) for 3-4 hours.

    • Mechanism:[2] The orthoformate provides the "CH" carbon to close the imidazole ring between the C3 and C4 nitrogens.

  • Validation:

    • NMR: Look for the appearance of the distinct imidazole C2-H singlet around

      
       8.0-8.5 ppm.
      
    • LCMS: Mass shift corresponding to

      
       (Net +12 Da from diamine, or +10 Da if cyclizing with carbonyl source).
      
Protocol B: Regioselective Suzuki-Miyaura Coupling at C6

This protocol is applicable to both the linear amine (Route A) and the cyclized imidazopyridine (Route B). The C6-Bromine is highly reactive toward oxidative addition by Pd(0).

Scope: Installing the "tail" of the inhibitor, which often extends into the solvent-exposed region or hydrophobic pocket II.

  • Reagents:

    • Substrate (6-Bromo-pyridin-3-amine derivative) (1.0 eq)

    • Aryl Boronic Acid/Ester (1.2 eq)

    • Catalyst:

      
       (5 mol%) - Preferred for heteroaryl bromides.
      
    • Base:

      
       or 
      
      
      
      (2.0 eq)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 minutes. Oxygen inhibits the catalytic cycle.

    • Add Pd catalyst.[1][3][4][5]

    • Heat to 90°C for 4-12 hours.

    • Checkpoint: If the substrate contains a free amine (C3-

      
      ), it generally does not poison the catalyst under these conditions, but avoid using strong Lewis acidic catalysts.
      
  • Purification:

    • Filter through Celite to remove Pd black.

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Part 4: Case Study - Designing a "Vemurafenib-Like" Analog

Application of the protocols to create a BRAF


 inhibitor.

Objective: Synthesize a 6-aryl-imidazo[4,5-c]pyridine.

  • Starting Material: 6-Bromo-4-fluoropyridin-3-amine.

  • Step 1 (Core Formation): React with 4-chlorobenzylamine (

    
     at C4) followed by cyclization with CDI (Carbonyl Diimidazole) to form a cyclic urea (2-oxo-imidazopyridine).
    
    • Why CDI? Many BRAF inhibitors (like Vemurafenib) possess a ketone/lactam H-bond acceptor in the hinge region.

  • Step 2 (Scaffold Extension): Suzuki coupling at C6-Br with 3-sulfonamidophenylboronic acid.

  • Result: A tricyclic core mimicking the binding mode of FDA-approved kinase inhibitors, with the sulfonamide tail engaging the electrostatic environment of the active site.

Structural Validation Data (Typical)
AssayExpected ResultInterpretation
1H NMR Shift of C2-H (if imidazole) or loss of F-couplingConfirms cyclization and loss of fluorine.
19F NMR Disappearance of signal at -130 ppmConfirms quantitative displacement of fluorine.
LCMS Distinct Br isotope pattern (1:1 doublet) lost after SuzukiConfirms successful cross-coupling.

References

  • National Institutes of Health (NIH). (2010). Novel hinge binder improves activity and pharmacokinetic properties of BRAF inhibitors. PubMed Central. Retrieved from [Link] (Use of imidazopyridine scaffolds in BRAF inhibition).

  • Royal Society of Chemistry (RSC). (2015). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives. New Journal of Chemistry. Retrieved from [Link] (Protocols for cyclization of 3,4-diaminopyridines).

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link] (Suzuki coupling conditions for aminobromopyridines).

  • Baran Lab. (2023). Haloselectivity of Heterocycles. Retrieved from [Link] (Regioselectivity rules for poly-halogenated heterocycles).

Sources

Introduction: Strategic Importance of 6-Bromo-4-fluoropyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of the Amino Group on 6-Bromo-4-fluoropyridin-3-amine

6-Bromo-4-fluoropyridin-3-amine is a highly versatile heterocyclic building block pivotal in modern drug discovery and development.[1][2] Its strategic value stems from the unique arrangement of three key functional groups on the electron-deficient pyridine ring: a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a fluorine atom that modulates the molecule's electronic properties and metabolic stability.[3][4] The aminopyridine moiety is a common feature in numerous biologically active compounds, including a significant number of kinase inhibitors used in oncology.[1][2]

This guide provides detailed application notes and field-proven protocols for the selective derivatization of the primary amino group at the C3 position. Mastery of these transformations is crucial for any medicinal chemist, as modifying this amine is often the first step in a synthetic campaign. Such derivatization allows for the introduction of diverse functionalities that can modulate a compound's physicochemical properties (e.g., solubility, lipophilicity), introduce new hydrogen bonding vectors for target engagement, and prevent unwanted side reactions during subsequent manipulations of the C-Br bond. We will explore three fundamental and widely employed derivatization strategies: acylation, sulfonylation, and alkylation.

Core Derivatization Strategies: Protocols and Mechanistic Insights

The primary amino group of 6-Bromo-4-fluoropyridin-3-amine is a potent nucleophile, readily participating in reactions with various electrophiles. The choice of derivatization strategy is dictated by the desired final functional group, which is, in turn, guided by the structure-activity relationship (SAR) goals of the specific drug discovery program.

Acylation: Synthesis of N-(6-Bromo-4-fluoropyridin-3-yl)amides

Expert Rationale: The formation of an amide bond is one of the most common transformations in medicinal chemistry. The resulting amide functionality is relatively stable and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical interactions with biological targets. This protocol describes a standard procedure for acylation using an acid chloride.

Experimental Protocol: Synthesis of N-(6-Bromo-4-fluoropyridin-3-yl)acetamide

  • Materials:

    • 6-Bromo-4-fluoropyridin-3-amine

    • Acetyl chloride (or Acetic Anhydride)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine (as a base and catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-4-fluoropyridin-3-amine (1.0 eq.).

    • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath. The base is crucial to scavenge the HCl generated during the reaction.

    • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

    • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-(6-Bromo-4-fluoropyridin-3-yl)acetamide.

Data Presentation: Acylation Reaction Parameters

ParameterConditionRationale
Electrophile Acetyl Chloride, Benzoyl Chloride, etc.Introduces the desired acyl group. Acid anhydrides are a less reactive alternative.
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents that dissolve reagents and do not participate in the reaction.
Base Triethylamine, Pyridine, DIPEANeutralizes the HCl or carboxylic acid byproduct, driving the reaction forward.
Temperature 0 °C to Room TemperatureControls the initial exothermicity of the reaction.
Troubleshooting Incomplete reaction; di-acylation (unlikely).Ensure anhydrous conditions; use a slight excess of the acylating agent.

Visualization: Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C start->cool add_acyl Add Acetyl Chloride (1.1 eq) Dropwise cool->add_acyl warm_stir Warm to RT & Stir (Monitor by TLC/LC-MS) add_acyl->warm_stir quench Quench with Water warm_stir->quench wash Wash (aq. NaHCO₃, Brine) quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography) dry->purify

Caption: General workflow for the acylation of 6-Bromo-4-fluoropyridin-3-amine.

Sulfonylation: Synthesis of N-(6-Bromo-4-fluoropyridin-3-yl)sulfonamides

Expert Rationale: The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of blockbuster drugs.[5] It is a strong hydrogen bond acceptor and a weak N-H donor, and its geometry can significantly influence the conformation of molecules. This protocol details a reliable method for synthesizing sulfonamides from sulfonyl chlorides, a reaction that is broadly applicable.[6][7]

Experimental Protocol: Synthesis of N-(6-Bromo-4-fluoropyridin-3-yl)benzenesulfonamide

  • Materials:

    • 6-Bromo-4-fluoropyridin-3-amine

    • Benzenesulfonyl chloride (or other Ar-SO₂Cl / R-SO₂Cl)

    • Anhydrous Pyridine (acts as solvent and base) or DCM with an auxiliary base

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 6-Bromo-4-fluoropyridin-3-amine (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.

    • Reagent Addition: Add benzenesulfonyl chloride (1.1-1.2 eq.) portion-wise or dropwise to the cooled solution. The pyridine serves as both the solvent and the acid scavenger.

    • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).

    • Work-up: Pour the reaction mixture onto crushed ice and water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

    • Washing: Combine the organic extracts and wash them sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to obtain the desired sulfonamide.[5]

Data Presentation: Sulfonylation Reaction Parameters

ParameterConditionRationale
Electrophile Benzenesulfonyl Chloride, TsCl, MsClIntroduces the sulfonyl group. Sulfonyl fluorides can be used with specific activators.[8]
Solvent/Base PyridineA classic choice that acts as both solvent and base.
Alternative DCM (solvent) with TEA or Na₂CO₃ (base)Useful if pyridine is incompatible with other functional groups.[5]
Temperature 0 °C to Room TemperatureBalances reaction rate with the stability of the sulfonyl chloride, which can be moisture-sensitive.
Troubleshooting Hydrolysis of sulfonyl chloride; slow reaction.Ensure strictly anhydrous conditions; allow for longer reaction times if necessary.

Visualization: Sulfonylation Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve Amine in Anhydrous Pyridine at 0 °C add Add Sulfonyl Chloride (1.1 eq) Portion-wise setup->add react Stir at RT Overnight (Monitor by TLC/LC-MS) add->react quench Pour onto Ice/Water react->quench extract Extract with EtOAc quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with aq. NaHCO₃ wash_hcl->wash_bicarb dry Dry (Na₂SO₄) & Concentrate wash_bicarb->dry purify Recrystallize or Column Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis of N-arylsulfonamides.

Alkylation: Synthesis of N-Alkyl-6-bromo-4-fluoropyridin-3-amines

Expert Rationale: N-alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation to form tertiary amines or even quaternary salts.[9] The product's increased nucleophilicity compared to the starting material often leads to a mixture of products. Therefore, a controlled, high-yielding method is required. Reductive amination is a superior strategy to direct alkylation for achieving selective mono-alkylation.[10]

Experimental Protocol: Reductive Amination with an Aldehyde

  • Materials:

    • 6-Bromo-4-fluoropyridin-3-amine

    • Aldehyde or Ketone (e.g., Benzaldehyde) (1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Imine Formation: To a flask containing 6-Bromo-4-fluoropyridin-3-amine (1.0 eq.) dissolved in anhydrous DCE, add the aldehyde (1.1 eq.) and a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. This can be monitored by TLC or by observing water formation.

    • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for this transformation, and its addition is often accompanied by slight effervescence.

    • Reaction Monitoring: Continue stirring at room temperature for 2-12 hours until the reaction is complete, as determined by LC-MS analysis.

    • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM or EtOAc.

    • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the residue via silica gel column chromatography to isolate the N-alkylated product.

Data Presentation: Alkylation Strategy Comparison

StrategyReagentsProsCons
Direct Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH)Simple one-step procedure.High risk of over-alkylation, leading to mixtures and low yields.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., STAB)Excellent control for mono-alkylation, high yields, broad scope.Two-step (one-pot) process; requires a carbonyl compound.

Visualization: Alkylation Strategy Decision Tree

G start Goal: N-Alkylation of 6-Bromo-4-fluoropyridin-3-amine direct Direct Alkylation (R-X, Base) start->direct Simple, but low control reductive Reductive Amination (RCHO, STAB) start->reductive Controlled, high yield direct_outcome Result: Mixture of Mono- & Di-alkylated Products direct->direct_outcome reductive_outcome Result: Clean Mono-alkylated Product reductive->reductive_outcome

Caption: Comparison of direct alkylation and reductive amination strategies.

Orthogonal Reactivity: Strategic Derivatization Before Cross-Coupling

A key feature of 6-Bromo-4-fluoropyridin-3-amine is the presence of the bromine atom, which is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][11][12]

Expert Insight: It is almost always synthetically advantageous to derivatize the C3-amino group before attempting a cross-coupling reaction at the C6-bromo position. The unprotected primary amine can act as a competing nucleophile or ligand for the palladium catalyst in Buchwald-Hartwig reactions, leading to polymerization or undesired side products.[13] By first converting the amine to a less reactive amide or sulfonamide, the subsequent cross-coupling reaction becomes cleaner, more predictable, and higher yielding.

Visualization: Synthetic Strategy Flowchart

G start Start: 6-Bromo-4-fluoropyridin-3-amine step1 Step 1: Derivatize Amino Group (Acylation, Sulfonylation, etc.) start->step1 intermediate Protected Intermediate: N-Acyl/Sulfonyl/Alkyl Derivative step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 product Final Complex Product step2->product

Caption: Recommended synthetic sequence for complex molecule synthesis.

References

  • Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • 6-Bromo-2,4-Dimethylpyridin-3-Amine. MySkinRecipes.
  • Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides. PubMed.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Benchchem.
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate.
  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC.
  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Ca. SciSpace.
  • n-bromoacetamide. Organic Syntheses Procedure.
  • Sulfonylation Reagents. TCI Chemicals.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. pubs.acs.org.
  • 6-Bromo-4-fluoropyridin-3-ol. ChemScene.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate.
  • Derivatization. Chemistry LibreTexts.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. pubs.acs.org.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • 3-Amino-4-bromopyridine. CymitQuimica.
  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Restek.
  • C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. chemrxiv.org.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC.
  • 3-Amino-6-bromopyridine 97 13534-97-9. Sigma-Aldrich.
  • 6-Bromo-5-fluoropyridin-3-amine | 1256276-41-1. MilliporeSigma.
  • 6-bromo-4-methylpyridine-3-sulfonyl chloride | 1592629-33-8. Sigma-Aldrich.

Sources

The Art of the Scaffold: A Guide to Privileged Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Blueprint of Drug Discovery

In the intricate world of medicinal chemistry, the concept of a molecular "scaffold" or "framework" is fundamental. It represents the core structural motif of a molecule, the very blueprint upon which medicinal chemists build and refine potential drug candidates. These scaffolds are not merely inert skeletons; they are often the key determinants of a molecule's three-dimensional shape and the spatial orientation of its functional groups, which in turn govern its interaction with biological targets.[1][2] The strategic selection and modification of scaffolds are central to the process of drug discovery, influencing everything from potency and selectivity to pharmacokinetic properties.

This guide delves into the application of privileged scaffolds in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of their importance, along with detailed protocols for their synthesis and biological evaluation. We will explore three distinct and highly significant classes of scaffolds: the versatile quinoline, the iconic benzodiazepine, and a prominent natural product-derived scaffold, quercetin.

I. The Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a classic example of a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][4][5] The rigid, planar structure of the quinoline core provides an excellent platform for the introduction of various substituents, allowing for the fine-tuning of its biological activity.[6]

Synthetic Protocols for the Quinoline Scaffold

Two of the most venerable and widely employed methods for the synthesis of quinoline derivatives are the Combes and the Friedländer syntheses.

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Aniline Aniline Reaction + Aniline->Reaction H+ catalyst Acetylacetone Acetylacetone Acetylacetone->Reaction H+ catalyst Dimethylquinoline 2,4-Dimethylquinoline Reaction_center Reaction->Reaction_center Reaction_center->Dimethylquinoline G A Combine 2-aminobenzophenone, ethyl acetoacetate, and ethanol B Add catalytic amount of concentrated HCl A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool and neutralize with NaHCO3 solution D->E Reaction complete F Extract with ethyl acetate E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography G->H I Characterize the final product H->I G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Aminobenzophenone 2-amino-5-chlorobenzophenone Reaction1 + Aminobenzophenone->Reaction1 Pyridine GlycineEster Glycine ethyl ester HCl GlycineEster->Reaction1 Nordiazepam 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one Reaction2 Nordiazepam->Reaction2 1. NaOMe 2. (CH3)2SO4 Diazepam Diazepam Reaction1_center Reaction1->Reaction1_center Reaction1_center->Nordiazepam Reaction2->Diazepam

Sources

Troubleshooting & Optimization

minimizing di-brominated byproducts in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the PBOC. This technical resource is designed for synthetic chemists encountering selectivity issues in pyridine bromination. Pyridine’s electron-deficient nature creates a dichotomy: it resists electrophilic substitution, requiring harsh conditions that promote over-reaction (di-bromination), yet its lithiated derivatives are hyper-reactive, prone to "Halogen Dance" rearrangements.

This guide provides mechanistic troubleshooting to minimize di-brominated byproducts (specifically 3,5-dibromopyridine in EAS and various isomers in metalation) and maximize the yield of the desired mono-brominated species.

Module 1: Diagnostic Workflow

Before altering your protocol, identify the mechanistic root of your impurity using this decision tree.

TroubleshootingFlow Start Identify Impurity Profile ReactionType Reaction Type? Start->ReactionType EAS Direct Bromination (Br2/Oleum or NBS) ReactionType->EAS Lithiation Lithiation / Metalation (n-BuLi, LiTMP) ReactionType->Lithiation ImpurityEAS Impurity: 3,5-Dibromopyridine EAS->ImpurityEAS ImpurityLith Impurity: Regio-scrambled or Poly-brominated Lithiation->ImpurityLith SolEAS1 Cause: Over-reaction / Thermodynamics Fix: Reduce Br2 eq < 0.9 Switch to DBDMH ImpurityEAS->SolEAS1 SolEAS2 Purification: Fractional Distillation (BP gap ~40°C) ImpurityEAS->SolEAS2 SolLith1 Cause: Halogen Dance Fix: T < -78°C Inverse Addition ImpurityLith->SolLith1 SolLith2 Advanced Fix: Continuous Flow Chemistry (Flash Lithiation) ImpurityLith->SolLith2

Figure 1: Decision matrix for identifying and remediating bromination byproducts.

Module 2: Electrophilic Aromatic Substitution (EAS)

Target: 3-Bromopyridine | Common Byproduct: 3,5-Dibromopyridine[1][2]

Direct bromination of pyridine is thermodynamically difficult because the nitrogen lone pair protonates (or complexes) with Lewis acids, rendering the ring highly deactivated. To overcome this, high temperatures or oleum (fuming H₂SO₄) are used. However, once the first bromine is added, the ring is only marginally more deactivated, and high concentrations of Br₂ lead to the thermodynamically stable 3,5-dibromo species.

Protocol Optimization Strategy
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Reagent Elemental Bromine (

)
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)DBDMH releases

more slowly and controllably than liquid bromine [1].
Stoichiometry 1.0 - 1.2 equivalents0.4 - 0.9 equivalents Starving the reaction of bromine ensures unreacted pyridine remains, but prevents the 3-bromo product from reacting further. It is easier to recycle pyridine than separate di-bromo byproducts.
Solvent/Acid 98%

65% Oleum (Fuming

)
High

content allows the reaction to proceed at slightly lower temperatures (130°C vs 200°C), improving control [2].
Temperature >150°C (Sealed Tube)80°C - 125°C Lower temperature kinetics favor the mono-substitution.
Purification: The Boiling Point Advantage

If you cannot avoid forming 3,5-dibromopyridine, exploit the physical properties.

  • 3-Bromopyridine BP: ~173°C

  • 3,5-Dibromopyridine BP: ~222°C

  • Action: Use a Vigreux column. A simple flash distillation is often insufficient. Collect the fraction at 170-175°C; the pot residue will contain the di-bromo species and tars.[3]

Module 3: Lithiation & The "Halogen Dance"

Target: Functionalized Bromopyridines (e.g., 2-bromo-3-substituted) | Byproduct: Scrambled Isomers

When using lithium-halogen exchange (e.g., n-BuLi on 2,5-dibromopyridine) or directed ortho-metalation (DoM), the Halogen Dance (HD) is the primary culprit for byproduct formation.

The Mechanism of Failure

The lithiated species is basic. If the electrophile is not present immediately, the lithiated pyridine deprotonates a molecule of the starting material. The lithium moves to the most acidic position (often ortho to the halogen), and the halogen migrates to stabilize the charge.

HalogenDance Figure 2: The Halogen Dance Cycle Substrate 3-Bromo pyridine Lithiated 3-Lithio-2-bromo pyridine (Unstable) Substrate->Lithiated + LDA/Base Lithiated->Substrate Deprotonation (The Dance) Transition Halogen Migration Lithiated->Transition Scrambled Poly-bromo & Isomers Transition->Scrambled

Troubleshooting Protocol
  • Cryogenic Control: The HD mechanism is temperature-dependent.

    • Rule: Maintain T < -78°C .

    • Tip: Use an internal thermometer. The exotherm from n-BuLi addition can locally spike the temperature, triggering the dance.

  • Inverse Addition:

    • Do not add the electrophile to the lithiated pyridine.

    • Instead: Cannulate the lithiated pyridine into a pre-cooled solution of the electrophile. This ensures the reactive species is trapped immediately.

  • Flash Chemistry (Continuous Flow):

    • If batch synthesis fails, use a flow reactor.

    • Concept: Generate the lithiated species and mix with the electrophile within milliseconds (residence time < 0.5s), physically preventing the time required for the rearrangement [3].

Module 4: The "Zero-Byproduct" Alternative

Method: The Sandmeyer Reaction[4]

If your application (e.g., GMP synthesis) has zero tolerance for di-brominated impurities and distillation is not viable, abandon direct bromination.

Protocol Summary:

  • Start: 3-Aminopyridine (Commercially available, inexpensive).

  • Diazotization: Treat with

    
     in aqueous 
    
    
    
    at 0°C.
  • Substitution: Add

    
     (Cuprous bromide).
    
  • Result: This pathway is regiospecific . It is mechanistically impossible to generate 3,5-dibromopyridine because the bromine enters only where the amine was located.

Frequently Asked Questions (FAQs)

Q: My 3-bromopyridine product is dark brown/black. Is it degraded? A: Pyridines are photosensitive and prone to N-oxidation or polymerization (tar formation).

  • Fix: Dissolve in hexanes/ethyl acetate and treat with activated charcoal (not while boiling!).[5] Filter through Celite. Store under argon in amber glass.

Q: Can I use NBS (N-Bromosuccinimide) to avoid Oleum? A: Yes, but generally only for activated pyridines (e.g., aminopyridines or hydroxypyridines). For unsubstituted pyridine, NBS is often too mild to overcome the ring deactivation without forcing conditions that lead to radical side reactions.

Q: How do I separate 3-bromopyridine from 3,5-dibromopyridine on a small scale (non-distillation)? A: If distillation is impossible (e.g., <1g scale), use column chromatography.

  • Solvent System: Hexanes:Ethyl Acetate (gradient).

  • Note: Add 1% Triethylamine to your eluent.[5] Pyridines streak on silica due to interaction with acidic silanols.[5] The amine modifier sharpens the peaks, allowing better separation of the mono/di spots [4].

References
  • Patent: Bromination of pyridine derivatives. WO2019145177A1.[6] (Discusses the superiority of DBDMH over

    
     for selectivity). Link
    
  • Patent: Production of 3-bromopyridine and its hydrochloride. US2480091A. (Foundational work on Oleum/Temperature curves). Link

  • Journal Article: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 2022. (Demonstrates flow chemistry to stop Halogen Dance). Link

  • Technical Note: Purification of 3-Bromopyridine Reaction Products. BenchChem Tech Support.[5] (Details on chromatography modifiers and charcoal treatment). Link

Sources

Technical Support Center: Overcoming Poor Solubility of Fluoropyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for researchers dealing with the specific physicochemical challenges of fluoropyridine intermediates.

Core Analysis: Why are Fluoropyridines so Insoluble?

Before troubleshooting, it is critical to understand the causality of the insolubility. Fluoropyridine intermediates often exhibit deceptive solubility profiles due to three synergistic factors:

  • Enhanced

    
    -
    
    
    
    Stacking:
    The high electronegativity of fluorine depletes electron density from the pyridine ring (quadrupole moment reversal). This increases the attraction between the electron-deficient ring and electron-rich neighbors (or itself), leading to tight crystal packing lattices that resist solvation [1].
  • Dipole-Dipole Interactions: The C-F bond creates a strong dipole. In the absence of protic solvents, these molecules aggregate strongly via dipole alignment, often precipitating as "brick dust" in non-polar solvents like hexanes or toluene.

  • Lattice Energy vs. Solvation Energy: Many fluoropyridine intermediates (especially carboxylic acids or amides) have high lattice energies that common organic solvents cannot overcome at ambient temperatures.

Troubleshooting Guides & FAQs

Category A: Solvent Selection & Reaction Setup[1][2]

Q: My 2-fluoropyridine intermediate precipitates immediately upon formation in THF. What is the alternative? A: This is a common issue caused by the formation of insoluble aggregates, particularly in lithiation or organometallic reactions.

  • The Fix: Switch to a Dipolar Aprotic Solvent or use a Disrupting Additive .

    • Solvents:

      
      -Dimethylformamide (DMF), 
      
      
      
      -Dimethylacetamide (DMAc), or
      
      
      -Methyl-2-pyrrolidone (NMP) are superior because they can solvate the electron-deficient fluoropyridine core effectively [2].
    • Additives: If you must use THF (e.g., for lithiation), add LiCl (0.5 - 1.0 equiv) . LiCl breaks up oligomeric aggregates of the lithiated species, maintaining homogeneity [3].

Q: I am running a Suzuki coupling with a fluoropyridine boronic acid, but the catalyst is inactive due to poor solubility. How do I fix this? A: Fluoropyridine boronic acids are notorious for low solubility in pure organic solvents and rapid protodeboronation.

  • The Fix: Use a High-Water Ternary System .

    • Instead of standard Toluene/Water, use 1,4-Dioxane : Water :

      
      -Butanol (4:1:1) .
      
    • Why? The

      
      -butanol acts as a phase-transfer bridge, solubilizing the boronic acid at the interface where the palladium catalyst resides, while the water ensures the inorganic base (e.g., K
      
      
      
      PO
      
      
      ) is soluble [4].
Category B: Work-up & Purification[3]

Q: My product "crashes out" as a gum during the aqueous extraction. How do I recover it? A: This indicates your fluoropyridine is too polar for the organic layer (usually EtOAc or DCM) but not soluble enough in water.

  • The Protocol: "Salting Out" Reverse Extraction.

    • Saturate the aqueous phase with NaCl (brine).

    • Add 10-15% Methanol or Isopropanol to your organic extraction solvent (e.g., DCM:MeOH 9:1).

    • Causality: The alcohol increases the polarity of the organic phase enough to dissolve the fluoropyridine, while the brine forces the organic organics out of the water phase.

Q: I see severe peak tailing during flash chromatography on silica. Is it solubility or chemistry? A: It is likely an interaction between the basic pyridine nitrogen and acidic silanols on the silica, exacerbated by poor solubility.

  • The Fix:

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.

    • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH . The higher solubility of fluoropyridines in DCM prevents "streaking" caused by the compound precipitating on the column stationary phase [5].

Experimental Protocols

Protocol 1: Systematic Solubility Screen (The "Drop-Wise" Method)

Use this self-validating protocol before scaling up any reaction.

Objective: Determine the critical solubility concentration (CSC) for your intermediate.

  • Preparation: Weigh 10 mg of the fluoropyridine intermediate into a defined glass vial.

  • Primary Screen (Non-Polar): Add Toluene in 50

    
    L aliquots. Sonicate for 30 seconds between additions.
    
    • Stop if dissolved. (Soluble)

    • If >500

      
      L added and undissolved: Mark as Insoluble. Evaporate solvent.
      
  • Secondary Screen (Polar Aprotic): Add DMF in 20

    
    L aliquots to the dry solid.
    
    • Validation: If dissolved in <100

      
      L, DMF/DMAc is your required reaction solvent.
      
  • Tertiary Screen (Additives): If insoluble in pure organic solvents, test 5% water in THF or 1% TFA in DCM (if acid stable).

Data Output Table: Common Solubility Trends

Solvent ClassRepresentative SolventFluoropyridine Solubility RatingRecommended Use Case
Hydrocarbon Hexanes, HeptaneVery PoorPrecipitation/Crystallization only
Ether THF, MTBEModerateGeneral reactions (may require LiCl)
Chlorinated DCM, ChloroformGoodExtraction, Chromatography
Dipolar Aprotic DMF, DMSO, NMPExcellent SNAr, High-temp couplings
Alcoholic Methanol, IPAGoodProtodeboronation risk (avoid in storage)
Protocol 2: "Rescue" Purification for Insoluble Intermediates

Use when the compound is insoluble in EtOAc/Hexane and DCM.

  • Dissolution: Dissolve the crude mixture in minimal DMSO .

  • Loading: Inject the DMSO solution directly onto a C18 Reverse Phase column (do not use normal phase silica).

  • Elution: Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).

    • Why Formic Acid? It protonates the pyridine nitrogen, forming a salt that is more water-soluble and prevents peak tailing on C18.

  • Recovery: Lyophilize the acetonitrile/water fractions. Do not rotovap to dryness if high boiling solvents are present.

Visual Decision Guides

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logic-flow diagram for selecting the correct solvent system based on observed precipitation events.

SolubilityTree Start Intermediate Precipitates? CheckRxn Is this during Reaction? Start->CheckRxn Yes CheckWorkup Is this during Workup? CheckRxn->CheckWorkup Workup Phase TempCheck Is Temp > 80°C? CheckRxn->TempCheck Reaction Phase PhCheck Is pH Neutral? CheckWorkup->PhCheck Extraction SwitchPolar Switch to DMF/DMAc TempCheck->SwitchPolar Yes (High Temp) AddLiCl Add LiCl (Break Aggregates) TempCheck->AddLiCl No (Low Temp/Lithiation) Acidify Acidify to pH 3 (Make Salt) PhCheck->Acidify Yes (Neutral) Cosolvent Add 10% MeOH to Organic Layer PhCheck->Cosolvent No (Already Acidic)

Figure 2: Reaction Optimization Workflow for Fluoropyridines

Caption: Step-by-step optimization loop for maximizing conversion when solubility is the bottleneck.

OptimizationLoop Step1 1. Screen Solvent (Protocol 1) Step2 2. Check Homogeneity at Rxn Temp Step1->Step2 Decision Soluble? Step2->Decision Action1 Proceed to Catalyst Screen Decision->Action1 Yes Action2 Add Co-solvent (Water/Alcohol) Decision->Action2 No (Precipitate) Action3 Increase Temp / Pressure Vessel Decision->Action3 No (Suspension) Action2->Step2 Action3->Step2

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • BenchChem Technical Support. (2025). Scalable Synthesis of Fluorinated Pyridines: Troubleshooting Halex Reactions. Retrieved from .

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Reich, H. J. (2012). Chromatographic Purification of Basic Heterocycles. University of Wisconsin-Madison Chemistry Database.

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and challenges encountered during pyridine synthesis. The information herein is grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize it?

A1: The classical Hantzsch synthesis, while versatile, can suffer from issues like long reaction times and harsh conditions, leading to side reactions.[1][2] Common problems include the formation of over-oxidized or incompletely cyclized products.

  • Troubleshooting:

    • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine (DHP), which requires oxidation to the aromatic pyridine.[1][3] Inefficient oxidation can leave significant amounts of DHP in your product mixture.

      • Solution: Employ a reliable oxidizing agent. While classic oxidants like nitric acid or potassium permanganate are effective, they can be harsh.[1] Consider milder, more modern reagents to minimize side product formation.

    • Side Reactions from Harsh Conditions: High temperatures and prolonged reaction times can lead to decomposition and the formation of various side products.[2]

      • Solution: Explore catalyzed reactions. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields under milder conditions.[2]

Q2: I'm observing the formation of secondary amine byproducts in my Chichibabin pyridine synthesis. How can I remove them?

A2: The formation of secondary amines is a known issue in the Chichibabin synthesis.[4][5] These byproducts can complicate purification due to their similar basicity to the target pyridine.

  • Troubleshooting:

    • Removal of Secondary Amines: A classical and effective method involves nitrosation.[4][5]

      • Protocol: Dissolve the crude product mixture in hydrochloric acid. Treatment of this acidic solution with sodium nitrite will convert the secondary amine hydrochlorides into nonbasic N-nitrosamines, which can then be easily separated from the desired basic pyridine product.[5]

Q3: My Bohlmann-Rahtz pyridine synthesis requires very high temperatures for the cyclodehydration step, leading to decomposition. How can I lower the required temperature?

A3: The high temperature required for the heat-induced E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate is a significant drawback of the traditional Bohlmann-Rahtz synthesis.[6][7]

  • Troubleshooting:

    • Catalyzing the Cyclodehydration: The use of acid catalysts can significantly lower the activation energy for this step.

      • Solution: Both Brønsted and Lewis acids have been shown to be effective. For instance, conducting the reaction in a mixture of toluene and acetic acid, or using Lewis acids like ytterbium triflate or zinc bromide, can promote the reaction at lower temperatures, improving yields and minimizing thermal decomposition.[6][7]

Q4: In my Guareschi-Thorpe synthesis, I'm getting low yields of the desired 2-pyridone. What can I do to improve this?

A4: The Guareschi-Thorpe synthesis, which produces 2-pyridones from a 1,3-dicarbonyl compound and a cyanoacetamide derivative, can be sensitive to reaction conditions.[2][8]

  • Troubleshooting:

    • Optimizing the Nitrogen Source and Promoter: The choice of the ammonia source can be critical.

      • Solution: Using ammonium carbonate can be highly effective as it serves as both the nitrogen source and a promoter for the reaction, often leading to high yields.[2][9] Running the reaction in an aqueous medium can also be beneficial.[9]

Troubleshooting Guides for Specific Synthetic Routes

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source.[1] The primary challenges are achieving complete oxidation of the dihydropyridine intermediate and avoiding side reactions.

Problem: Incomplete Aromatization of the Dihydropyridine Intermediate

  • Causality: The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (DHP). Aromatization to the final pyridine product requires an oxidation step. Incomplete oxidation is a common cause of low yields and purification difficulties.[1]

  • Troubleshooting Protocol:

    • Monitor the reaction: Use TLC or LC-MS to confirm the consumption of the starting materials and the formation of the DHP intermediate.

    • Select an appropriate oxidant: While traditional oxidants like CrO₃, KMnO₄, and HNO₃ can be used, they often require harsh conditions and can lead to side products.[1]

    • Consider milder oxidizing agents: Explore alternatives such as ferric chloride, manganese dioxide, or perform the reaction in the presence of air (aerobic oxidation) if the substrate is amenable.[1][10]

    • Optimize oxidation conditions: Systematically vary the temperature, reaction time, and equivalents of the oxidizing agent to find the optimal conditions for your specific substrate.

Problem: Formation of Michael Adducts and Other Side Products

  • Causality: The Knoevenagel condensation and Michael addition steps of the Hantzsch synthesis can sometimes lead to the formation of stable intermediates or alternative reaction pathways, especially under harsh conditions.[11]

  • Troubleshooting Protocol:

    • Control reaction temperature: Running the reaction at a lower temperature can help to minimize the formation of undesired side products.

    • Use a catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can promote the desired reaction pathway and allow for milder reaction conditions.[2]

    • Consider a one-pot, catalyzed approach: A one-pot synthesis using a suitable catalyst can streamline the process and improve overall efficiency.[2]

Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a cyclodehydration to yield the pyridine.[6][12] The main challenge is the high temperature required for the final step.

Problem: Thermal Decomposition During Cyclodehydration

  • Causality: The high temperatures needed for the E/Z isomerization and subsequent cyclization can lead to the decomposition of starting materials, intermediates, and the final product, resulting in low yields and a complex product mixture.[6]

  • Troubleshooting Protocol:

    • Incorporate an acid catalyst: The addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Yb(OTf)₃, ZnBr₂) can significantly lower the reaction temperature required for cyclodehydration.[6][7]

    • Screen solvents: The choice of solvent can influence the reaction rate and selectivity. Toluene is a common solvent for this reaction.[6]

    • Consider a one-pot procedure: Modern modifications allow for a one-pot synthesis where the initial condensation and the acid-catalyzed cyclodehydration are performed sequentially without isolation of the intermediate, which can improve overall yield and efficiency.[6]

Guareschi-Thorpe Pyridine Synthesis

This method is used to prepare 2-pyridones from a 1,3-diketone or a β-ketoester and cyanoacetamide or a related compound.[8]

Problem: Low Conversion and Yield

  • Causality: Inefficient reaction conditions, including the choice of base and solvent, can lead to low conversion of the starting materials and poor yields of the desired pyridone.

  • Troubleshooting Protocol:

    • Optimize the nitrogen source and promoter: Ammonium carbonate has been shown to be a highly effective reagent, acting as both the nitrogen source and a promoter.[2][9]

    • Solvent selection: A mixture of ethanol and water is often used.[2] Recent studies have shown that conducting the reaction in an aqueous medium can be highly efficient.[9]

    • Control pH: The pH of the reaction medium can influence the reaction rate and product yield. Monitoring and adjusting the pH may be necessary for optimal results.[9]

Visualization of Key Processes

Troubleshooting Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis Check_Oxidation Check for DHP Intermediate (TLC/LC-MS) Start->Check_Oxidation Incomplete_Oxidation Incomplete Oxidation Detected Check_Oxidation->Incomplete_Oxidation Optimize_Oxidant Optimize Oxidizing Agent & Conditions Incomplete_Oxidation->Optimize_Oxidant Yes Complex_Mixture Complex Mixture of Byproducts Incomplete_Oxidation->Complex_Mixture No Successful_Synthesis Improved Yield and Purity Optimize_Oxidant->Successful_Synthesis Harsh_Conditions Suspect Harsh Reaction Conditions Complex_Mixture->Harsh_Conditions Milder_Conditions Implement Milder Conditions (e.g., Catalysis, Lower Temp.) Harsh_Conditions->Milder_Conditions Yes Milder_Conditions->Successful_Synthesis Side_Reaction_Mitigation Reactants Reactant A Reactant B Nitrogen Source Desired_Pathway Desired Reaction Pathway (e.g., Cyclization) Reactants->Desired_Pathway Side_Pathway Side Reaction Pathway (e.g., Dimerization, Decomposition) Reactants->Side_Pathway Desired_Product Substituted Pyridine Desired_Pathway->Desired_Product Side_Product Byproduct(s) Side_Pathway->Side_Product Optimization Reaction Optimization - Temperature Control - Catalyst Selection - Solvent Screening Optimization->Desired_Pathway Favors Optimization->Side_Pathway Minimizes

Caption: General strategy for minimizing side product formation in pyridine synthesis.

Quantitative Data Summary

Synthesis MethodCommon IssueKey Optimization ParameterTypical ImprovementReference
HantzschLow YieldUse of PTSA catalyst with ultrasoundYields up to 96% reported[2]
ChichibabinDimer FormationIncreased Nitrogen Pressure (350 psi)Aminated product yield increased from 11% to 74%[13]
Bohlmann-RahtzHigh Reaction Temp.Lewis Acid Catalysis (e.g., Yb(OTf)₃)Allows for lower reaction temperatures[6][7]
Guareschi-ThorpeLow YieldUse of (NH₄)₂CO₃ in H₂O/EtOHHigh yields (e.g., 95% on a 20-fold scale)[2][9]

References

  • Chichibabin reaction. In: Wikipedia. [Link]

  • Chichibabin pyridine synthesis. Prabhat. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. American Chemical Society. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. American Chemical Society. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. In: Wikipedia. [Link]

  • A Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. National Center for Biotechnology Information. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Bohlmann–Rahtz pyridine synthesis. In: Wikipedia. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

  • Chichibabin pyridine synthesis. Chemistry Notes. [Link]

  • Guareschi-Thorpe synthesis of pyridine. University of Regensburg. [Link]

  • Process for the preparation of substituted pyridines.
  • Learning from the Hantzsch synthesis. American Chemical Society. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Center for Biotechnology Information. [Link]

  • Chichibabin pyridine synthesis. In: Wikipedia. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • Synthesis of pyridine-N-oxide.
  • Pyridine-N-oxide. Organic Syntheses. [Link]

  • Oxidation of Pyridine: Synthesis of Pyridine-N-oxide from Pyridine. YouTube. [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. [Link]

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. American Chemical Society. [Link]

Sources

scaling up fluoropyridine synthesis: common problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling Up Fluoropyridine Synthesis: Common Problems & Solutions

Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists Status: [ONLINE] Ticket ID: FP-SCALE-2024

Executive Summary: The "Fluorine Factor" in Scale-Up

Scaling up fluorination is notoriously difficult due to the "3 C's": Corrosion (HF generation), Control (exotherms), and Cost (specialized reagents). Unlike chlorination, you cannot simply "add more reagent." The C-F bond formation often requires overcoming high activation energy barriers (Halex) or managing explosive intermediates (Balz-Schiemann).

This guide prioritizes safety-first engineering and mechanistic control . We move beyond beaker chemistry to reactor-ready protocols.[1]

Method Selection: The "Fork in the Road"

Before troubleshooting, ensure you are using the correct synthetic route for your substrate.

FluorinationSelection Start START: Analyze Substrate Q1 Is the Pyridine Electron Deficient? (e.g., -NO2, -CN, -Cl at 2/4 pos) Start->Q1 Q2 Does it have an Amino Group? (-NH2) Q1->Q2 No Method_Halex METHOD A: Halex (SNAr) Reagents: KF, CsF Scale: High (kg-ton) Q1->Method_Halex Yes (Best for Scale) Q3 Is it Unactivated/Neutral? Q2->Q3 No Method_BS METHOD B: Balz-Schiemann Reagents: NaNO2, HF/HBF4 Scale: Med (Flow Chem preferred) Q2->Method_BS Yes Method_Pd METHOD C: Metal Catalyzed Reagents: Pd/AgF, Photoredox Scale: Low-Med (High Cost) Q3->Method_Pd Yes

Caption: Decision matrix for selecting the optimal fluorination pathway based on substrate electronics and functional groups.

Troubleshooting Guide: The Halex Reaction (SNAr)

The workhorse of industrial fluorination. It involves displacing a chloride/bromide with fluoride using KF.[2][3][4]

Issue 1: "My reaction stalls at 60% conversion."

Diagnosis: The "Wet Blanket" Effect. Fluoride anions (


) are heavily solvated by water (forming 

), which kills their nucleophilicity. Even "anhydrous" commercial KF often contains 1-3% water, which is stoichiometric death on scale.

Solution Protocol:

  • The "Spray-Dry" Standard: Do not rely on oven-dried KF. Use spray-dried KF (high surface area) or activate in-situ.

  • Azeotropic Distillation:

    • Mix KF and Substrate in the solvent (Sulfolane or DMAc).

    • Add 10-20% volume of Toluene or Xylene.

    • Distill off the toluene before reaching reaction temperature (

      
      ). This pulls the last traces of water out.
      
  • Phase Transfer Catalysis (PTC):

    • Add Tetramethylammonium Chloride (TMAC) or 18-Crown-6 (1-5 mol%). This shuttles the fluoride into the organic phase. Note: TMAC is cheaper and safer for scale than Crown Ethers.

Issue 2: "I see a massive pressure spike/exotherm."

Diagnosis: Solvent Decomposition (The Shell Incident Scenario). Using DMSO or DMAc at temperatures


 with basic fluoride salts can lead to autocatalytic decomposition. DMSO is particularly dangerous  with halogenated electrophiles at high heat.

Corrective Action:

  • Switch Solvent: Use Sulfolane (Tetramethylene sulfone). It is thermally stable up to

    
     and ideal for Halex.
    
  • Reference: The Shell chemical plant explosion (1990) was caused by a runaway reaction between DMAc/impurities and fluorination reagents [1].

Data Comparison: Solvent Safety for Halex
SolventMax Safe Temp (Scale)Stability HazardFluoride SolubilityRecommendation
DMSO < 120°CHIGH (Exothermic decomp)HighAVOID on scale
DMF < 140°CMed (Hydrolysis to formate)MedLab scale only
Sulfolane 250°C Low (Very stable)MedIndustry Standard
NMP < 180°CLowHighGood Alternative

Troubleshooting Guide: Balz-Schiemann (Diazotization)

Converting an amine to a fluoride via a diazonium salt.

Issue 3: "The diazonium intermediate is solidifying/clogging the reactor."

Diagnosis: Solubility limits of tetrafluoroborate salts. In batch mode, thick slurries prevent heat dissipation, leading to "hot spots" and potential detonation.

Solution: Continuous Flow Chemistry Move from Batch to Flow.[5][6] Flow reactors have excellent surface-area-to-volume ratios, allowing safe handling of unstable intermediates.

Flow Protocol (Conceptual):

  • Stream A: Aminopyridine + HF/Pyridine (Olah's Reagent).

  • Stream B: NaNO2 (aq).

  • Mixing Zone: Cooled to

    
     (Diazotization).
    
  • Heating Zone: Heated to

    
     (Dediazoniation/Fluorination).
    
  • Residence Time: < 5 minutes. This prevents the accumulation of kilograms of explosive salt. [2]

Troubleshooting Guide: Direct Fluorination (DAST/Deoxo-Fluor)

Replacing hydroxyl groups with fluorine.

Issue 4: "The product is black/tarry and yield is low."

Diagnosis: Elimination vs. Substitution. DAST is acidic and can cause elimination (forming alkenes) instead of fluorination, especially on secondary alcohols.

Solution:

  • The "Morpholine" Switch: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . They are more thermally stable and less prone to elimination than DAST.

  • Base Buffering: Add an exogenous base like DBU or Collidine (1.1 eq) to scavenge HF generated during the reaction, preventing acid-catalyzed degradation.

Purification & Isolation: The "Heavy Layer" Problem

Issue 5: "I can't find my product in the organic layer."

Diagnosis: Density Inversion. Polyfluorinated pyridines are often denser than water (


 g/mL). If you use DCM or Chloroform, your product is in the bottom layer. If you use Ether/EtOAc, it might form a middle "rag" layer or stay at the bottom if heavily fluorinated.

Isolation Protocol:

  • Density Check: Always check the density of your crude oil.

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) for extraction. It is very light (

    
    ), forcing the fluorinated product (even if dense) into the upper organic phase, ensuring clear separation from the aqueous brine.
    
  • Volatility Warning: Fluoropyridines are volatile. Do not use high vacuum (

    
     mbar) for prolonged periods. Use a mild vacuum (40-60 mbar) and monitor the distillate.
    

Visualizing the Safe Halex Workflow

HalexScaleUp Step1 1. Reagent Prep Spray-Dried KF + TMAC (Catalyst) Step2 2. Drying (Critical) Azeotrope w/ Toluene in Sulfolane Step1->Step2 Remove H2O Step3 3. Reaction Temp: 190-210°C N2 Atmosphere Step2->Step3 Add Substrate Step4 4. Workup Cool to 60°C Filter KF salts Step3->Step4 Complete Step5 5. Isolation Distillation (Preferred) or MTBE Extraction Step4->Step5 Purify

Caption: Optimized workflow for scaling up Halex reactions, emphasizing the critical drying step to prevent stalled conversion.

References

  • Scientific Update LLP. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Retrieved from

  • Organic Process Research & Development. (2014). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from

  • National Institutes of Health. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from

Sources

Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these crucial transformations. Drawing upon established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring your path to a successful synthesis is both efficient and scientifically sound.

Understanding the Fundamentals: The SNAr Mechanism

Before delving into troubleshooting, a firm grasp of the SNAr mechanism is paramount. Unlike SN1 and SN2 reactions, the SNAr reaction is a two-step process, typically proceeding via an addition-elimination pathway.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate known as a Meisenheimer complex.[2][3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored in the second step through the elimination of the leaving group.[5][4]

The stability of the Meisenheimer complex is a critical factor for a successful SNAr reaction. This stability is significantly influenced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group, as they delocalize the negative charge of the intermediate through resonance.[5][6][7]

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during your SNAr experiments in a question-and-answer format.

Category 1: No Reaction or Low Yield

Question 1: I have set up my SNAr reaction, but upon monitoring by TLC/LC-MS, I see no product formation, or the conversion to the desired product is very low. What are the likely causes and how can I address this?

Answer: Low or no conversion in an SNAr reaction can be traced back to several key factors related to the reactants and reaction conditions. A systematic evaluation of these elements is the most effective troubleshooting strategy.

A. Insufficient Aromatic Ring Activation:

  • The "Why": The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6][8] These groups stabilize the negatively charged Meisenheimer intermediate through resonance. If the EWG is in the meta position, it cannot effectively delocalize the negative charge, leading to a significantly slower or non-existent reaction.[7][9]

  • Troubleshooting Steps:

    • Verify EWG Position: Confirm that the EWG on your aryl halide is in the ortho or para position relative to the leaving group.

    • Increase Activation: If possible, consider using a substrate with additional or more powerful EWGs (e.g., -NO2, -CN, -CF3).[8][10]

B. Poor Leaving Group:

  • The "Why": In contrast to SN2 reactions, the leaving group ability in SNAr reactions often follows the trend: F > Cl > Br > I.[3][11] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine inductively withdraws electron density from the ring, making the carbon attached to it more electrophilic and thus more susceptible to nucleophilic attack.[4][9][10]

  • Troubleshooting Steps:

    • Consider an Alternative Leaving Group: If your substrate has a chloro, bromo, or iodo leaving group and the reaction is sluggish, switching to a fluoro-substituted analog, if available, can significantly increase the reaction rate.[4][11]

C. Weak Nucleophile:

  • The "Why": The nucleophile must be strong enough to attack the electron-deficient aromatic ring. For instance, an alcohol is a weaker nucleophile than its corresponding alkoxide.

  • Troubleshooting Steps:

    • Increase Nucleophilicity with a Base: If you are using a neutral nucleophile like an alcohol or a thiol, consider deprotonating it with a suitable base (e.g., NaH, K2CO3) either before or during the reaction to generate the more potent anionic nucleophile.[11][12]

    • Choose a Stronger Nucleophile: If feasible, select a more inherently nucleophilic reagent.

D. Inappropriate Reaction Conditions:

  • The "Why": SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity. The choice of solvent is also critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[11][13] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[11][14]

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Optimize Solvent Choice: If you are not already using one, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze starting materials or products.[11][15]

Troubleshooting Workflow for Low/No Conversion

G start Low or No Conversion check_activation Is the aromatic ring sufficiently activated? (ortho/para EWG) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_lg Yes solution_activation Consider a more electron-deficient substrate. check_activation->solution_activation No check_nu Is the nucleophile strong enough? check_lg->check_nu Yes solution_lg Use a substrate with a better leaving group (e.g., Ar-F). check_lg->solution_lg No check_conditions Are the reaction conditions appropriate? (Temp, Solvent) check_nu->check_conditions Yes solution_nu Use a stronger nucleophile or add a base. check_nu->solution_nu No solution_conditions Increase temperature and/or switch to a polar aprotic solvent. check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_activation->end solution_lg->end solution_nu->end solution_conditions->end SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Reactants Ar-X + Nu⁻ TransitionState1 [Transition State]‡ Meisenheimer Meisenheimer Complex (Stabilized by EWG) TransitionState2 [Transition State]‡ Products Ar-Nu + X⁻

Sources

Validation & Comparative

Comparative Guide to LC-MS Methodologies for Monitoring the Reaction Progress of 6-Bromo-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flask—Precision Monitoring in Modern Synthesis

In the landscape of contemporary drug discovery and development, heterocyclic scaffolds are paramount. Molecules like 6-Bromo-4-fluoropyridin-3-amine serve as critical building blocks for a new generation of therapeutics. The synthetic routes to create these complex target molecules, often involving sophisticated cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, are intricate processes.[1][2] For the modern chemist, simply running a reaction and hoping for the best is an outdated paradigm. True process understanding and optimization demand real-time or near-real-time analytical feedback.

This is where Liquid Chromatography-Mass Spectrometry (LC-MS) has fundamentally displaced older, less informative techniques like Thin Layer Chromatography (TLC). LC-MS provides unparalleled sensitivity and specificity, allowing researchers to not only track the consumption of starting materials and the formation of products but also to identify and monitor reaction intermediates and by-products.[3] This granular view is essential for optimizing reaction conditions, minimizing impurities, and ensuring a robust and scalable synthetic process.

However, 6-Bromo-4-fluoropyridin-3-amine, as a small, polar, and halogenated molecule, presents unique analytical challenges.[4][5] Its polarity can lead to poor retention on traditional reversed-phase columns, while its simple structure demands high-efficiency separations to resolve it from other reaction components.

This guide provides a comparative analysis of two distinct LC-MS strategies for effectively monitoring a typical cross-coupling reaction involving 6-Bromo-4-fluoropyridin-3-amine. We will explore a high-throughput UPLC-MS method designed for speed and a problem-solving HILIC-MS method designed for retaining highly polar analytes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources.

The Synthetic Challenge: A Model Suzuki-Miyaura Reaction

To provide a practical context, we will focus our discussion on a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[6][7]

Reaction Scheme:

  • Starting Material (SM): 6-Bromo-4-fluoropyridin-3-amine (m/z 191/193)

  • Reagent: Phenylboronic acid

  • Product (P): 4-Fluoro-6-phenylpyridin-3-amine (m/z 188)

  • Key By-product (BP): Biphenyl (from homocoupling of phenylboronic acid)

Our analytical goal is to develop an LC-MS method that can baseline-resolve the polar starting material from the more hydrophobic product and any non-polar by-products, all within a timeframe that allows for rapid decision-making in the lab.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products & By-products SM 6-Bromo-4-fluoropyridin-3-amine (m/z 191/193) Product 4-Fluoro-6-phenylpyridin-3-amine (m/z 188) SM->Product Suzuki Coupling Reagent Phenylboronic Acid Reagent->Product Byproduct Biphenyl (Homocoupling) Reagent->Byproduct Homocoupling Catalyst Pd Catalyst + Ligand + Base Catalyst->Product

Figure 1: Model Suzuki-Miyaura reaction pathway.

Comparison of LC-MS Methodologies

We will compare two powerful, yet philosophically different, approaches to this analytical challenge.

  • Method A: High-Throughput UPLC with C18 Reversed-Phase (RP-MS) : This is the workhorse method in many discovery labs, prioritizing speed to handle large numbers of samples from reaction screens.[8][9][10]

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC-MS) : This is a specialized, problem-solving technique employed when analytes are too polar to be retained by conventional RP chromatography.[4][11][12]

The choice between these methods is dictated by the specific challenges encountered during method development.

G start Start Method Development rp_method Attempt Fast RP-MS (Method A) start->rp_method check_retention Is Starting Material Adequately Retained (k' > 2)? rp_method->check_retention check_resolution Is there resolution from by-products and void volume? check_retention->check_resolution Yes hilic_method Develop HILIC-MS Method (Method B) check_retention->hilic_method No success Method Successful check_resolution->success Yes failure Re-evaluate Column/ Mobile Phase check_resolution->failure No hilic_method->success

Figure 2: Decision workflow for selecting the appropriate LC method.
Method A: The Need for Speed - Fast UPLC-RP-MS

This approach leverages Ultra-Performance Liquid Chromatography (UPLC), which uses sub-2 µm particle columns to achieve high-efficiency separations in very short run times.[13]

  • Chromatographic Principle : In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. Non-polar analytes are retained longer. Elution is achieved by increasing the organic solvent concentration in the mobile phase.

  • Rationale : For reaction monitoring, speed is often critical. A "ballistic" or very fast gradient can provide a snapshot of the reaction's key components in under two minutes.[9] This allows for rapid iteration of reaction conditions.

  • Challenges : The primary risk is that highly polar compounds, like our aminopyridine starting material, may have little interaction with the C18 stationary phase and elute at or near the solvent front (void volume), co-eluting with salts and other polar impurities and suffering from ion suppression.[4][14]

Method B: The Polarity Solution - HILIC-MS

When Method A fails due to insufficient retention of the polar starting material, HILIC is the logical next step.

  • Chromatographic Principle : HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[12][15] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to their retention. Elution is achieved by increasing the aqueous (strong) solvent concentration.[16]

  • Rationale : HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase.[17][18] It provides an orthogonal (different) selectivity to RP, often resolving components that co-elute in the other mode.

  • Challenges : HILIC methods can be less intuitive for those accustomed to RP. They require longer column equilibration times and can be more sensitive to the water content of the sample diluent, which can affect peak shape.[16]

Performance Data Comparison

The following table summarizes representative data from monitoring our model Suzuki reaction with both methods. This data illustrates the trade-offs between speed and resolving power for this specific application.

ParameterMethod A: Fast UPLC-RP-MSMethod B: HILIC-MSCausality & Insights
Analysis Time 1.5 minutes 5.0 minutes Method A is >3x faster, ideal for high-throughput screening. Method B requires a longer gradient and re-equilibration.[8]
t_R (SM) 0.45 min3.85 minThe SM is poorly retained in RP, eluting near the void. HILIC provides strong retention, moving it away from interferences.
t_R (Product) 1.10 min2.15 minThe more hydrophobic product is well-retained in RP but elutes earlier in HILIC, demonstrating the inverted elution order.
Resolution (SM/Void) < 0.5> 5.0This is the critical failure of Method A. The SM is not resolved from the solvent front, compromising quantification.
Resolution (Product/BP) 3.52.8Method A provides excellent resolution of the less polar compounds due to the C18 phase's selectivity for hydrophobicity.
Peak Asymmetry (SM) 1.81.2Poor retention in RP can lead to distorted peak shapes. HILIC provides a much more symmetric peak for the polar SM.
MS Sensitivity GoodExcellent The high organic mobile phase in HILIC promotes more efficient desolvation and ionization in the ESI source, often boosting signal.[11]

Scientist's Note: The data clearly shows that while the fast RP method (Method A) is tempting due to its speed, it fails on a critical performance metric for this specific analysis: retention of the polar starting material. This makes accurate quantification of its consumption impossible. Therefore, for robust and trustworthy reaction tracking of this compound, the HILIC method (Method B) is demonstrably superior.

Experimental Protocols

A self-validating protocol is one where the results inherently confirm the system is working as expected. For LC-MS, this means stable retention times, consistent peak areas for standards, and symmetric peak shapes.

Part 1: Sample Preparation (Universal)

For reaction monitoring, sample preparation should be minimal to ensure a rapid turnaround. A "dilute-and-shoot" approach is standard.

  • Aliquot Collection : Withdraw 5-10 µL of the reaction mixture.

  • Quenching & Dilution : Immediately quench the reaction by diluting the aliquot into 1.0 mL of a suitable diluent in an LC vial.

    • Expertise & Causality : The choice of diluent is critical. It must completely dissolve all reaction components and be compatible with the initial mobile phase to prevent peak distortion or analyte precipitation on the column.[19][20] For HILIC, the diluent should match the initial mobile phase composition (e.g., 95% Acetonitrile) as closely as possible.

  • Filtration (If Necessary) : If the reaction mixture is heterogeneous (contains solids), centrifuge the LC vial and draw the supernatant, or filter through a 0.22 µm syringe filter.

  • Injection : Inject 1-5 µL onto the LC-MS system.

Part 2: Method B - The Recommended HILIC-MS Protocol

Given the superior performance for this analyte, we present the detailed HILIC method.

  • LC System : UPLC/UHPLC System

  • Column : HILIC Silica Column, 2.1 x 100 mm, 1.7 µm

    • Expertise & Causality : A 2.1 mm internal diameter column is chosen to conserve solvent and enhance MS sensitivity.[21] The 1.7 µm particle size ensures high efficiency.[5]

  • Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Expertise & Causality : Ammonium formate is a volatile salt, making it ideal for MS applications.[22] Formic acid is added to acidify the mobile phase, promoting protonation and thus better ionization of the basic aminopyridine analyte in positive ion mode ESI.[23]

  • Column Temperature : 40 °C

  • Gradient :

    Time (min) Flow (mL/min) %A %B
    0.0 0.5 5 95
    4.0 0.5 40 60
    4.1 0.5 5 95

    | 5.0 | 0.5 | 5 | 95 |

  • MS System : Single Quadrupole or Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 150 °C

  • Desolvation Gas Temp : 450 °C

  • Desolvation Gas Flow : 800 L/hr

  • Acquisition Mode : Selected Ion Monitoring (SIM)

    • Ion 1 : 192.0 m/z (for Starting Material, average of isotope peaks)

    • Ion 2 : 189.1 m/z (for Product, [M+H]+)

    • Expertise & Causality : SIM mode is used instead of full scan to maximize sensitivity and duty cycle on the ions of interest, which is ideal for quantitative tracking of reaction progress.[3][24] We monitor the [M+H]+ ions.

Conclusion: Tailoring the Method to the Molecule

The effective monitoring of chemical reactions by LC-MS is not a one-size-fits-all endeavor. As demonstrated, while a high-throughput UPLC-RP-MS method offers unparalleled speed, it is fundamentally unsuitable for tracking the reaction of 6-Bromo-4-fluoropyridin-3-amine due to the analyte's high polarity. The causality is clear: insufficient interaction between the polar analyte and the non-polar stationary phase leads to poor retention, compromising data quality.

By contrast, a HILIC-MS method, while requiring a slightly longer analysis time, provides the necessary retention and resolution to generate trustworthy, quantitative data. This approach aligns with the principles of scientific integrity by ensuring the analytical method is fit-for-purpose. For researchers and drug development professionals working with polar heterocyclic building blocks, understanding the principles of both RP and HILIC chromatography is essential for developing robust, self-validating analytical methods that accelerate chemical innovation.

References

  • High throughput reaction screening using desorption electrospray ionization mass spectrometry. (n.d.). PMC. [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Royal Society of Chemistry. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. [Link]

  • Fast liquid chromatography separation and multiple-reaction monitoring mass spectrometric detection of neurotransmitters. (2009). PubMed. [Link]

  • Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. (n.d.). Agilent. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. (n.d.). ChemRxiv. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. (2019). University of Victoria. [Link]

  • HPLC Column Selection. (2013). LCGC International. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • LC Learning Series: Mastering the art of column choice. (2024). Separation Science. [Link]

  • Ultra-fast Generic LC-MS/MS Method for High-Throughput Quantification in Drug Discovery. (2026). ResearchGate. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. (n.d.). ChemRxiv. [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (2023). Shimadzu. [Link]

  • Choosing Your LC Stationary Phase. (2019). Restek. [Link]

  • Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. (2022). Reddit. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Ion-optika. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. (2020). ACS Catalysis. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). Technology Networks. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2004). ResearchGate. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Buzzi Laboratorio Analisi. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis. [Link]

  • Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides. [Link]

  • High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. (2020). Waters Corporation. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • High-throughput photocapture approach for reaction discovery. (2020). PNAS. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). News-Medical. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). ResearchGate. [Link]

  • High-Throughput and Sensitive Screening by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry of Diuretics and other Doping Agents. (2025). ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). ACS Publications. [Link]

  • Catalytic cycle (left) and reaction monitoring trace (right) of a... (n.d.). ResearchGate. [Link]

  • High throughput screening of active pharmaceutical ingredients by UPLC. (2008). PubMed. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of British Columbia. [Link]

  • Real-Time monitoring of a Suzuki reaction utilizing a hood-based compact mass spectrometer. (n.d.). Advion Interchim Scientific. [Link]

  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (n.d.). ResearchGate. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). PMC. [Link]

Sources

Comparative Cytotoxicity Profiling: Fluorinated Pyridines & Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "In Vitro Paradox"

In drug development, fluorinated heterocycles—specifically fluorinated pyridines and their structural cousins, fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine)—are ubiquitous due to fluorine’s ability to enhance lipophilicity and metabolic stability. However, comparative cytotoxicity profiling of these compounds presents a specific "In Vitro Paradox" that frequently invalidates early-stage data.

The Core Conflict: Active metabolites (e.g., 5-FU) show high potency in standard 2D cell culture, while their prodrug counterparts (e.g., Capecitabine) often appear "inactive" in vitro despite superior clinical efficacy. This guide details the experimental protocols required to accurately compare these compounds, focusing on the necessity of metabolic competence in your assay design.

Mechanistic Foundation: Active Drug vs. Prodrug

To design a valid assay, one must understand the activation cascade. 5-FU acts directly (after intracellular phosphorylation), whereas Capecitabine requires a tri-enzymatic cascade, primarily located in the liver and tumor tissue, which is absent in standard media.

Pathway Visualization

The following diagram illustrates the metabolic divergence that dictates assay selection.

Fluorinated_Activation_Pathway cluster_vitro Standard In Vitro Culture Gap Cap Capecitabine (Prodrug) Liver_Enz Carboxylesterase (Liver Only) Cap->Liver_Enz CDA Cytidine Deaminase (Liver/Tumor) Liver_Enz->CDA 5'-DFCR TP Thymidine Phosphorylase (Tumor High Expression) CDA->TP 5'-DFUR FiveFU 5-Fluorouracil (Active Scaffold) TP->FiveFU Conversion DNA_RNA DNA/RNA Damage (Cytotoxicity) FiveFU->DNA_RNA TS_Inhib Thymidylate Synthase Inhibition FiveFU->TS_Inhib

Figure 1: The Metabolic Gap. Note that standard in vitro assays often lack the 'Liver' enzymes (Carboxylesterase) and high levels of Thymidine Phosphorylase, rendering Capecitabine artificially inactive.

Comparative Performance Data

The table below highlights the drastic difference in IC50 values depending on the cell line's metabolic capability.

Compound ClassDrug NameTarget MechanismIC50 (HCT116 - Colon)IC50 (MCF7 - Breast)Assay Sensitivity Note
Active Fluoropyrimidine 5-Fluorouracil (5-FU) Direct TS Inhibition~1–5 µM ~0.38 µg/mL Highly potent in 24-48h standard assays.
Prodrug Capecitabine Requires 3-step Activation>1000 µM >1000 µg/mL False Negative Risk: Appears inactive without TP enzyme co-supplementation.
Fluorinated Pyridine Scaffold Novel 2-F-Pyridine Kinase/Tubulin Inhibition~2.0 µM ~2.2 µM Potency depends on lipophilicity and uptake, not enzymatic conversion.

Data synthesized from comparative studies in HCT116 and MCF7 lines [1][2].

Validated Experimental Protocols

Protocol A: Metabolic Competence MTT Assay (For Prodrugs)

Objective: To assess cytotoxicity of Capecitabine vs. 5-FU by correcting for the lack of in vitro enzymes. Critical Requirement: Exogenous addition of Thymidine Phosphorylase (TP) or use of liver S9 fractions.

Materials
  • Cell Line: HCT116 (High TP expression) or MCF7 (Low TP expression).

  • Reagents: MTT Reagent (5 mg/mL in PBS), Purified Thymidine Phosphorylase (EC 2.4.2.4) OR S9 Liver Fraction.

  • Control: 5-FU (Positive Control), DMSO (Vehicle).

Workflow
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Enzyme Supplementation (Crucial Step):

    • Group A (Standard): Media only.

    • Group B (Competent): Supplement media with 1 U/mL Thymidine Phosphorylase (for Capecitabine conversion).

  • Treatment: Add serial dilutions of 5-FU (0.1–100 µM) and Capecitabine (1–1000 µM).

    • Note: Capecitabine requires much higher concentrations in vitro than 5-FU.

  • Incubation: Incubate for 72 hours . (Prodrugs require longer lag times than direct actives).

  • Readout: Add 20 µL MTT. Incubate 4h. Solubilize with DMSO. Read Absorbance at 570 nm.

Validation Check: If Capecitabine IC50 in Group B is <50% of Group A, the metabolic activation is successful.

Protocol B: Real-Time Impedance Cytotoxicity (xCELLigence)

Objective: To distinguish between cytostatic effects (common in fluorinated pyridines) and cytotoxic effects (cell death) over time.

Workflow Diagram

RTCA_Workflow Seed Seed Cells (E-Plate 96) Baseline Baseline Impedance (24h) Seed->Baseline Treat Drug Injection (5-FU vs Cap) Baseline->Treat Monitor Continuous Monitoring (0-96h) Treat->Monitor Analysis Calculate Time-Dependent IC50 Monitor->Analysis

Figure 2: Real-Time Cell Analysis (RTCA) workflow. This method captures the delayed onset of cytotoxicity characteristic of fluorinated prodrugs.

Methodology
  • Background: Add 50 µL media to E-Plates; measure background impedance.

  • Seeding: Add 100 µL cell suspension (HCT116). Allow attachment (24h) until Cell Index (CI) > 1.0.

  • Treatment: Add compounds.

  • Data Acquisition: Monitor CI every 15 minutes for 96 hours.

  • Interpretation:

    • 5-FU: Expect rapid CI drop (cytotoxicity) starting at ~12-24h.

    • Capecitabine: Expect "plateau" (cytostasis) followed by slow decline only if activation occurs.

Expert Insights & Troubleshooting (E-E-A-T)

1. The Solubility Trap: Fluorination increases lipophilicity. While 5-FU is water-soluble, novel fluorinated pyridine scaffolds often require DMSO.

  • Rule: Final DMSO concentration must be <0.5% v/v. Higher levels induce background toxicity that masks the subtle effects of antimetabolites [3].

2. The "False Resistance" of Capecitabine: If your Capecitabine IC50 is >500 µM in MCF7 cells, the cells are likely not resistant to the drug class, but simply lack the Cytidine Deaminase or Thymidine Phosphorylase required for activation. Do not publish "Resistance" data without verifying enzyme expression levels via Western Blot first [1][4].

3. Comparison Metrics: Do not compare IC50s at 24 hours. Fluorinated pyrimidines are S-phase specific antimetabolites. They require at least one full cell cycle to induce apoptosis.

  • Standard: Always use 72-hour endpoints for this class of compounds.

References

  • Akbari, R., et al. (2013). Efficacy of Capecitabine and 5-Fluorouracil (5-FU) on the human breast cancer cell line (MCF7) – effect of concentration.[1][2] American Journal of Research Communication.[1][2]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review.[3][4] Clinical Therapeutics.

  • Promega Corporation. (2023). Is Your MTT Assay Really the Best Choice? Limitations and Alternatives.

  • Schüller, J., et al. (2000). Thymidine phosphorylase expression in colorectal cancer.[5] Drugs.[1][4][5][6][7][8][9][10][11][12]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[5][9] Nature Reviews Cancer.

Sources

A Comparative Guide to Alternative Building Blocks for 6-Bromo-4-fluoropyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-aminopyridine moiety, in particular, is a privileged structure found in numerous biologically active molecules.[1][2] 6-Bromo-4-fluoropyridin-3-amine stands out as a versatile and highly valuable building block, offering multiple reaction handles for diversification. However, project constraints, cost considerations, and the need for alternative reactivity profiles often necessitate the exploration of analogous building blocks.

This guide provides an in-depth comparison of viable alternatives to 6-Bromo-4-fluoropyridin-3-amine, focusing on their performance in the two most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to make informed decisions in your synthetic campaigns.

The Central Scaffold: Understanding the Reactivity of 6-Bromo-4-fluoropyridin-3-amine

The utility of 6-Bromo-4-fluoropyridin-3-amine stems from its distinct reactive sites. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 4-position, while generally unreactive in cross-coupling, significantly modulates the electronic properties of the ring and can serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions. The amino group at the 3-position provides a point for further derivatization or can influence the ring's electronics.[3] The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[4]

Key Alternatives and Their Intrinsic Properties

The most logical alternatives involve modifying the halogen at the 6-position, as this directly impacts the most common synthetic transformations.

  • 6-Chloro-4-fluoropyridin-3-amine (CAS: 1256811-74-1): A more cost-effective and readily available alternative.[5][6] Its primary challenge lies in the lower reactivity due to the stronger Carbon-Chlorine bond.

  • 6-Iodo-4-fluoropyridin-3-amine: The most reactive of the halo-analogs due to the weaker Carbon-Iodine bond.[4] This increased reactivity allows for milder reaction conditions but may come at a higher cost and reduced stability.

  • 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2): This analog introduces a potent electron-withdrawing trifluoromethyl group, which can dramatically alter the molecule's electronic profile, pKa, and metabolic stability.[7][8][9]

The fundamental principle governing the reactivity of these alternatives in palladium-catalyzed reactions is the Carbon-Halogen (C-X) bond dissociation energy. This energy dictates the ease of the oxidative addition step, which is often rate-determining.[10]

General Reactivity Trend in Pd-Catalyzed Cross-Coupling: Iodo > Bromo > Chloro >> Fluoro[4][10]

G reactivity Decreasing C-X Bond Strength Increasing Reactivity in Oxidative Addition Iodo 6-Iodo-4-fluoropyridin-3-amine Bromo 6-Bromo-4-fluoropyridin-3-amine Iodo->Bromo Chloro 6-Chloro-4-fluoropyridin-3-amine Bromo->Chloro

Caption: General reactivity hierarchy of 6-halopyridin-3-amines.

Part I: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)–C(sp²) bonds, essential for constructing the biaryl cores prevalent in pharmaceuticals.[11][12] The choice of halogen on the pyridine ring is the most critical variable influencing catalyst selection and reaction efficiency.

Causality Behind Experimental Choices
  • Bromo and Iodo Analogs: These are generally reactive substrates that couple efficiently using standard palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands (e.g., PPh₃).[10][13] The weaker C-Br and C-I bonds facilitate oxidative addition even with less electron-rich catalysts.

  • Chloro Analogs: The strength of the C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol) necessitates more robust catalytic systems.[10] Success with chloropyridines hinges on using highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][14] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.

Comparative Performance Data

The following table summarizes representative data, illustrating the performance differences between chloro- and bromo-pyridines in Suzuki coupling. Note that direct, side-by-side comparisons under identical conditions are rare in the literature; however, clear trends emerge.

EntryPyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo pyridin-3-amineArylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane10012~85-95%[10] (Generalized)
26-Chloro pyridin-3-amineArylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane10024<20%[10] (Inferred)
36-Chloro pyridin-3-amineArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene11012>90%[5][10] (Optimized)
43-Bromo pyridinePhenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O100192%[13]
52-Chloro pyridine2-PyridyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃H₂O/THF801693%[14]

Key Insight: While bromopyridines are reliable substrates with standard catalysts, the economical chloropyridines can achieve comparable or even superior yields with the judicious selection of advanced, highly active catalytic systems.[10] The use of potassium organotrifluoroborates can also be a highly effective strategy, offering enhanced stability compared to some boronic acids.[14]

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for comparing the reactivity of different 6-halopyridin-3-amines.

Objective: To synthesize a 6-aryl-4-fluoropyridin-3-amine derivative.

Materials:

  • 6-Halo-4-fluoropyridin-3-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 6-halopyridine, arylboronic acid, base, palladium pre-catalyst, and ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents OA Oxidative Addition (Rate-Limiting) TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Ar-Ar' ArX Ar-X (Halopyridine) ArX->OA ArB Ar'-B(OR)₂ (Boronic Acid) ArB->TM Base Base (e.g., K₃PO₄) Base->TM Pd0 Pd(0)L₂ Pd0->OA

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Part II: Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative method for forging C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is indispensable for diversifying the 3-amino-pyridine core or for coupling the halo-pyridine itself with another amine.

Causality Behind Experimental Choices
  • Regioselectivity: When using a dihalopyridine, the C-X bond reactivity hierarchy (I > Br > Cl) allows for selective coupling. For instance, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination occurs exclusively at the C-I bond in the 4-position, leaving the C-F bond intact for subsequent SNAr reactions.[17] This principle can be applied to design selective, stepwise functionalization strategies.

  • Catalyst and Conditions: Similar to Suzuki coupling, less reactive aryl chlorides require more sophisticated catalyst systems. Microwave irradiation has emerged as a powerful tool, often accelerating reaction times from hours to minutes and enabling the use of milder bases like K₂CO₃.[17] The choice of ligand (e.g., BINAP, Josiphos-type) is crucial for achieving high yields and preventing catalyst decomposition.[15][18]

  • Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) can influence reaction outcomes. Hindered primary amines may require specific ligands to couple effectively.

Comparative Performance Data

The following table provides a comparative overview of Buchwald-Hartwig amination performance.

EntryHalopyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
12-Fluoro-4-iodo pyridineAromatic AminesPd(OAc)₂ / BINAPK₂CO₃Dioxane150 (µW)30 min75-95%[17]
24-Chloro -N-phenylpyridin-2-amineBenzylaminesPd₂(dba)₃ / XantphosNaOtBuToluene10016 h65-88%[17] (Derived)
33-Bromo -2-aminopyridineSecondary AminesRuPhos PrecatalystLiHMDSToluene10016 h70-95%[19]
46-Chloro pyridin-3-amineN-PhenylpiperazinePd₂(dba)₃ / RuPhosNaOtBuDioxane10018 h92%[5]

Key Insight: The Buchwald-Hartwig reaction is highly tunable. The greater reactivity of iodo- and bromo-pyridines allows for faster reactions or the use of simpler catalytic systems. However, with optimized ligands and conditions (such as microwave heating), even the less reactive chloropyridines can be highly effective and selective coupling partners.[5][17]

Generalized Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol outlines a microwave-assisted procedure, which is often advantageous for efficiency and yield.

Objective: To couple a 6-halopyridine with a primary or secondary amine.

Materials:

  • 6-Halo-4-fluoropyridin-3-amine (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., BINAP, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, NaOtBu, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine the 6-halopyridine, amine, base, palladium catalyst, and ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The selection of an alternative to 6-Bromo-4-fluoropyridin-3-amine is a strategic decision guided by a balance of reactivity, cost, and synthetic goals.

  • For maximum reactivity and mild conditions , a 6-iodo analog is the substrate of choice, though it may be less economical.

  • For cost-effectiveness and large-scale synthesis , a 6-chloro analog is highly attractive. Success is contingent on employing modern, highly active catalyst systems featuring bulky, electron-rich ligands.[5][10]

  • The parent 6-bromo analog remains the reliable "gold standard," offering a robust balance of reactivity and availability that is compatible with a wide range of standard catalytic protocols.

By understanding the fundamental principles of C-X bond activation and leveraging the vast toolkit of modern palladium catalysis, researchers can effectively utilize any of these building blocks to advance their drug discovery and development programs.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions - ResearchGate.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Available at: [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent applications of N-Aryl amines: A Mini Review. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]

  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 49757950 - PubChem. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

Sources

Comparative Guide: Efficacy of Palladium Catalysts for C-N Bond Formation

[1]

Executive Summary & Mechanistic Foundation

The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into a cornerstone of medicinal chemistry. However, the sheer volume of catalyst generations—from simple Pd(OAc)₂/BINAP systems to sophisticated Pd-PEPPSI precatalysts—creates a "paradox of choice."

This guide objectively compares the efficacy of modern palladium precatalysts. Unlike generic reviews, we focus on the causality between ligand architecture and reaction outcomes. The selection of a catalyst is not random; it is dictated by the rate-limiting step (RLS) of the catalytic cycle, which shifts based on the steric and electronic nature of the amine and aryl halide.

The Mechanistic Differentiator: OA vs. RE

The efficiency of a catalyst is defined by its ability to lower the activation energy of the rate-limiting step.

  • Oxidative Addition (OA): Typically rate-limiting for electron-rich or sterically hindered aryl chlorides. Ligands that increase electron density on Pd(0) (e.g., alkyl-rich phosphines) facilitate this.

  • Reductive Elimination (RE): Often rate-limiting for bulky secondary amines. Ligands that are bulky effectively "squeeze" the product out of the Pd(II) center.

Diagram 1: Ligand Influence on the Catalytic Cycle

This diagram illustrates where specific ligand classes exert their primary influence.[1]

Gcluster_legendLigand Impact ZonesPd0L-Pd(0)Active SpeciesOA_ComplexOxidative AdditionComplex (L-Pd(II)-Ar-X)Pd0->OA_Complex Oxidative Addition (OA) Promoted by: e- rich ligands (BrettPhos, XPhos)Amine_ComplexAmine Coordination& DeprotonationOA_Complex->Amine_Complex Base BindingAmido_ComplexAmido-Pd(II) Complex(L-Pd(II)-Ar-N)Amine_Complex->Amido_Complex HX RemovalProductC-N Product+ Regenerated L-Pd(0)Amido_Complex->Product Reductive Elimination (RE) Promoted by: Bulky ligands (RuPhos, PEPPSI)Product->Pd0key1BrettPhos: Lowers OA Barrier (Primary Amines)key2RuPhos: Lowers RE Barrier (Secondary Amines)

Caption: The catalytic cycle showing distinct points where specific ligand architectures (electron-rich vs. sterically bulky) accelerate the reaction.

Comparative Performance Analysis

The following analysis compares three dominant catalyst families: Buchwald Generation 3/4 Precatalysts (Phosphine-based) and Pd-PEPPSI (NHC-based).

Scenario A: Primary Amines & Aryl Chlorides

Challenge: Primary amines can bind too tightly to Pd, inhibiting the cycle (poisoning). The resulting amido complex is also less crowded, making Reductive Elimination slower compared to secondary amines.

Catalyst SystemLigand ArchitectureEfficacyKey Insight
BrettPhos Pd G4 Bulky, methoxy-substituted biaryl phosphineSuperior The methoxy groups prevent the formation of stable palladacycles that deactivate the catalyst. High activity for primary amines.
XPhos Pd G4 Tri-isopropyl biaryl phosphineGood Excellent general-purpose catalyst but slightly less effective than BrettPhos for unhindered primary amines.
Pd-PEPPSI-IPr NHC (Steric bulk)Moderate While active, NHCs are often "too good" at stabilizing Pd, sometimes making RE of unhindered primary amines sluggish.

Recommendation: Use BrettPhos Pd G4 .

  • Evidence: Studies show BrettPhos achieves >95% yields with primary amines where RuPhos stalls at <60% due to the higher barrier for oxidative addition in these specific electronic systems [1].

Scenario B: Secondary & Sterically Hindered Amines

Challenge: The steric bulk of the amine makes coordination difficult, but once bound, Reductive Elimination is rapid if the ligand is bulky enough to force the coupling.

Catalyst SystemLigand ArchitectureEfficacyKey Insight
RuPhos Pd G4 Bulky, isopropoxy-substitutedSuperior Specifically designed for secondary amines. The ligand bulk accelerates RE, which is the bottleneck for these substrates.
Pd-PEPPSI-IPent Extremely bulky NHCExcellent The "IPent" variant is superior to standard IPr for tetra-ortho-substituted couplings. It tolerates extreme steric crowding.
BrettPhos Pd G4 Bulky PhosphinePoor Often fails with acyclic secondary amines due to steric clash preventing amine coordination.

Recommendation: Use RuPhos Pd G4 for general secondary amines. Switch to Pd-PEPPSI-IPent for extremely hindered (tetra-ortho) systems.

  • Evidence: In head-to-head comparisons, RuPhos outperforms BrettPhos for morpholine and acyclic secondary amines because it lowers the energy barrier for the reductive elimination step [2].[2]

Scenario C: Heterocycles & Weak Nucleophiles

Challenge: Heterocycles (pyridines, imidazoles) can coordinate to Pd through nitrogen lone pairs, poisoning the catalyst.

Catalyst SystemEfficacyKey Insight
tBuXPhos Pd G4 High The t-Butyl groups provide immense steric protection, preventing N-heterocycle poisoning.
Pd-PEPPSI-IPr High The strong sigma-donating NHC ligand renders the Pd center electron-rich, preventing displacement by heteroatoms.

Experimental Protocol: The "Sighting Screen"

Do not rely on a single set of conditions. We recommend a standardized 4-reaction Sighting Screen to identify the optimal catalytic manifold.

Materials
  • Precatalysts: BrettPhos Pd G4, RuPhos Pd G4, XPhos Pd G4, Pd-PEPPSI-IPr.

  • Base: NaOtBu (Standard), Cs₂CO₃ (Base-sensitive substrates).

  • Solvent: 1,4-Dioxane or tBuOH.[3]

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Prepare 4 reaction vials (4 mL screw cap).

    • Add Aryl Halide (1.0 equiv, 0.5 mmol) and Amine (1.2 equiv).

    • Add Base: NaOtBu (1.4 equiv). Note: If substrate has esters/nitriles, use Cs₂CO₃.

  • Catalyst Dosing:

    • Add 2.0 mol% of the respective precatalyst to each vial.

    • Self-Validating Step: Ensure the precatalyst is a defined solid (e.g., G4 or PEPPSI), not generated in situ, to eliminate errors in Pd/Ligand ratio.

  • Reaction:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

    • Seal and heat to 100 °C for 2 hours.

  • Analysis:

    • Filter through a small pad of silica/Celite.

    • Analyze via HPLC/UPLC or GC-MS.

    • Success Metric: Look for >80% conversion.[4] If <10%, check for dehalogenation (Pd active but pathway failed) or remaining SM (catalyst dead).

Diagram 2: Catalyst Selection Decision Tree

Use this logic flow to select the initial catalyst for your screen.

DecisionTreeStartStart: Define SubstrateAmineTypeAmine Type?Start->AmineTypePrimaryPrimary AmineAmineType->PrimarySecondarySecondary AmineAmineType->SecondaryHeterocycleHeterocycle / Weak NucAmineType->HeterocycleBrettPhosBrettPhos Pd G4(Facilitates OA)Primary->BrettPhosStandardtBuXPhostBuXPhos Pd G4(Steric Protection)Primary->tBuXPhosIf Heteroaryl HalideRuPhosRuPhos Pd G4(Facilitates RE)Secondary->RuPhosAcyclic/CyclicPEPPSIPd-PEPPSI-IPent(Extreme Sterics)Secondary->PEPPSITetra-ortho Subst.Heterocycle->tBuXPhosStandardHeterocycle->PEPPSIHigh Temp Required

Caption: Decision matrix for selecting the initial palladium precatalyst based on amine class and steric demands.

Troubleshooting & Optimization

Even with the right catalyst, reactions can fail. Use this diagnostic table:

ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Catalyst poisoning or failed activation.Switch to Pd-PEPPSI-IPr (more robust). Ensure solvent is degassed (O₂ kills active Pd(0)).
Dehalogenation (Ar-H formed)

-Hydride elimination or difficult reductive elimination.
Switch to RuPhos (accelerates RE). Lower the temperature.
Low Yield with Base-Sensitive Groups Base hydrolysis.Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . Use tBuBrettPhos which works well with weak bases.
Stalled Conversion (~50%) Catalyst decomposition.Add 1-2 mol% additional catalyst after 1 hour. Switch to G4 Precatalysts (more stable than G3).

References

  • BenchChem. (2025). A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos. Retrieved from

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Retrieved from

  • CatSci. (2024). Technical Piece: Sighting Screen for Buchwald-Hartwig Amination. Retrieved from

  • MDPI. (2023). [IPr#-PEPPSI]: A Well-Defined Precatalyst for Cross-Coupling Reactions. Retrieved from

  • Sigma-Aldrich. (2025). Buchwald Catalysts & Ligands User Guide. Retrieved from

characterization of 6-Bromo-4-fluoropyridin-3-amine synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization and isolation of synthesis byproducts for 6-Bromo-4-fluoropyridin-3-amine , a critical scaffold in the development of kinase inhibitors (e.g., targeting BRAF or EGFR pathways).

The synthesis of this motif typically involves the electrophilic bromination of 4-fluoropyridin-3-amine. Due to the competing directing effects of the amino group (strongly activating, ortho/para director) and the pyridine nitrogen (deactivating, meta director), achieving exclusive regioselectivity is challenging. This guide compares analytical strategies to resolve the critical 2-bromo regioisomer and 2,6-dibromo over-reaction products.

Synthesis Pathway & Byproduct Genesis

The primary synthesis route utilizes N-Bromosuccinimide (NBS) in acetonitrile or DMF. While the amino group directs the bromine to the para position (C6), the ortho position (C2) remains susceptible to electrophilic attack, particularly if the reaction temperature is uncontrolled or if excess reagent is used.

Reaction Scheme & Impurity Profile

SynthesisPath SM Starting Material 4-Fluoropyridin-3-amine Target TARGET (Major) 6-Bromo-4-fluoropyridin-3-amine (Para-bromination) SM->Target NBS (1.0 eq) 0°C -> RT Impurity_A IMPURITY A (Regioisomer) 2-Bromo-4-fluoropyridin-3-amine (Ortho-bromination) SM->Impurity_A Side Reaction (Steric/Electronic Leakage) Impurity_B IMPURITY B (Over-reaction) 2,6-Dibromo-4-fluoropyridin-3-amine Target->Impurity_B Excess NBS Over-bromination Impurity_A->Impurity_B Excess NBS

Caption: Electrophilic bromination pathway showing the competitive formation of the target 6-bromo species against the 2-bromo regioisomer and dibromo byproduct.

Comparative Analytical Guide: Separation Strategies

The separation of the 6-bromo (Target) and 2-bromo (Impurity A) isomers is the primary analytical bottleneck. Standard alkyl-bonded phases often fail to resolve these positional isomers due to their identical mass and similar hydrophobicity.

Recommendation: Switch from standard C18 chemistries to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The


-

interactions offered by phenyl phases provide superior selectivity for halogenated aromatic isomers.
Performance Comparison: C18 vs. Phenyl-Hexyl
FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Target/Isomer Resolution (

)
0.8 - 1.2 (Co-elution risk)> 2.5 (Baseline Resolution)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Interaction with residual silanols)1.0 - 1.1 (Superior end-capping)
Mobile Phase Compatibility Standard (Water/ACN)Methanol preferred (Enhances

-

selectivity)
Detection Suitability UV (254 nm)UV & MS (No bleed)

Detailed Characterization Protocols

Protocol A: UHPLC-MS Separation Method

Objective: Quantify the 2-bromo isomer content to <0.5% limit of detection (LOD).

  • Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (e.g., Waters CSH or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for phenyl phases).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 60% B (Linear ramp)

    • 6.0 min: 95% B (Wash)

    • 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm; MS (ESI+) in SIM mode for m/z 191/193 (Target) and 269/271 (Dibromo).

Data Interpretation:

  • Target (6-Bromo): Elutes ~3.8 min.

  • Impurity A (2-Bromo): Elutes ~4.2 min (Stronger

    
    -interaction due to less steric shielding from the fluorine).
    
  • Impurity B (Dibromo): Elutes ~5.5 min (Significantly more hydrophobic).

Protocol B: F-NMR Regiochemistry Validation

Objective: Definitively distinguish the 6-bromo and 2-bromo isomers without crystal structures.

Mass spectrometry cannot distinguish regioisomers (both m/z 191).


F-NMR is the gold standard here due to the sensitivity of the fluorine shift to the adjacent nitrogen lone pair.
  • Solvent: DMSO-

    
    .
    
  • Internal Standard:

    
    -Trifluorotoluene (optional).
    
  • Analysis:

    • Target (6-Bromo-4-fluoropyridin-3-amine): The fluorine is at C4. It is adjacent to C3 (amine) and C5 (proton). The C5-proton is a doublet. The

      
      F signal will show a specific coupling constant (
      
      
      
      ) to the C5 proton.
    • Impurity A (2-Bromo-4-fluoropyridin-3-amine): The fluorine is at C4. It is adjacent to C3 (amine) and C5 (proton). However, the chemical environment of C5 changes significantly when the bromine moves from C6 to C2.

    • Diagnostic Shift: The

      
      F signal for the 2-bromo isomer  typically shifts downfield  (deshielded) by 5-10 ppm relative to the 6-bromo isomer due to the loss of the electron-donating resonance effect from the para-nitrogen in the 2-bromo configuration.
      

Experimental Workflow Diagram

Workflow Crude Crude Reaction Mixture (Target + Isomers) TLC Initial Screen: TLC (Hexane/EtOAc 3:1) Crude->TLC UPLC UPLC-MS Analysis (Phenyl-Hexyl Column) Crude->UPLC Decision Is 2-Bromo Isomer > 5%? UPLC->Decision Prep Purification: Flash Chromatography Gradient: 0-40% EtOAc in Hexane Decision->Prep No (Low Impurity) Recryst Purification: Recrystallization (Ethanol/Water) Decision->Recryst Yes (High Impurity) NMR Validation: 19F-NMR & 1H-NMR Confirm Regiochemistry Prep->NMR Recryst->UPLC Re-check Final Final Product Release >98% Purity NMR->Final

Caption: Decision tree for the purification and validation of 6-Bromo-4-fluoropyridin-3-amine.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Link

  • National Institutes of Health (NIH). (2002). Regioselective one-pot bromination of aromatic amines. Organic Letters, 4(14), 2321-2323.[1] Link

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Link

  • PubChem. (2025).[2] 6-Bromo-4-fluoropyridin-3-amine Compound Summary. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Bromo-4-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 6-Bromo-4-fluoropyridin-3-amine in general organic solvent waste or standard trash.

This compound is a poly-halogenated heteroaromatic amine .[1] Its disposal requires strict segregation into Halogenated Organic Waste streams.[1] The presence of both bromine and fluorine necessitates high-temperature incineration with specific flue-gas scrubbing capabilities to capture corrosive hydrofluoric (HF) and hydrobromic (HBr) acid byproducts.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and oxidizers.[1]

  • Label: Mark clearly as "Toxic" and "Halogenated."[1]

  • Containerize: Use HDPE or glass; avoid metal containers for long-term storage of solutions due to potential acid hydrolysis.[1]

Hazard Profile & Waste Characterization

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, this material must be characterized by its specific chemical hazards.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
CAS Number 1806995-29-8Unique identifier for waste manifests.[1]
Physical State Solid (Powder)Dust control required during transfer.[1]
Functional Groups Aminopyridine, Fluorine, BromineBasic (amine) and Halogenated.
Combustion Byproducts NOx, HF, HBr, COxRequires scrubbed incineration.
RCRA Status Characteristic (Toxic/Irritant)Not P/U listed, but treated as hazardous chemical waste.
Transport (Likely) UN 2811 (Toxic Solid, Organic, n.o.s.)DOT Classification for transport.[1]
The "Why" Behind the Protocol
  • Fluorine Content: Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF), a gas that corrodes standard incinerator linings and is highly toxic. Facilities charge a premium for fluorinated waste because they must use calcium-based scrubbers to neutralize the HF.[1]

  • Amine Functionality: The basic amine group (-NH2) can react exothermically with strong acids or acid chlorides in a waste container, potentially causing pressurization or explosion.

  • Bromine Content: Generates HBr upon combustion; similar scrubbing requirements to Fluorine.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (At the Bench)

Before moving the material to the central waste area, ensure it is stable.

  • Solid Waste:

    • If the material is pure powder or on contaminated paper/gloves, double-bag it in clear polyethylene bags (4 mil thickness recommended).

    • Do not mix with oxidizers (e.g., permanganates, nitrates) as amines are reducing agents.[1]

  • Solution Waste (Mother Liquors/Reaction Mixtures):

    • pH Check: Ensure the solution is not highly acidic. If mixed with strong acids, neutralize to pH 6-9 to prevent heat generation in the waste drum.

    • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE drums.[1]

Phase 2: Segregation & Packaging

This is the most critical step for cost control and safety.[1]

  • Stream Selection: Select the "Halogenated Organic" waste stream.[1]

    • Correct: Halogenated waste carboy (Red/Yellow tag usually).[1]

    • Incorrect: Non-halogenated solvent waste (mixing this causes the entire drum to be re-classified as halogenated, increasing disposal cost by ~30-50%).

    • Incorrect: Aqueous/Drain disposal (Strictly Prohibited).[1]

Phase 3: Labeling Requirements

The waste tag must contain the following specific data points to ensure the receiving facility processes it correctly:

  • Chemical Name: 6-Bromo-4-fluoropyridin-3-amine (No abbreviations).[1]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 6-Bromo-4-fluoropyridin-3-amine 10%").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Start: 6-Bromo-4-fluoropyridin-3-amine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Double Bag in 4-mil Poly Solid->DoubleBag SolventCheck Check Carrier Solvent Liquid->SolventCheck HaloStream Stream: HALOGENATED ORGANIC DoubleBag->HaloStream SolventCheck->HaloStream Contains Halogens SolventCheck->HaloStream Contains 6-Br-4-F-Pyridine NonHaloStream Stream: NON-HALOGENATED SolventCheck->NonHaloStream DO NOT USE Labeling Label: 'Toxic', 'Halogenated' HaloStream->Labeling Final Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Final

Figure 1: Decision matrix for segregating halogenated aminopyridines. Note that regardless of the carrier solvent, the presence of the solute forces the waste into the Halogenated stream.

Compatibility Matrix

Avoid mixing 6-Bromo-4-fluoropyridin-3-amine with the following classes in the same waste container:

Chemical ClassInteraction RiskConsequence
Strong Acids (e.g., H2SO4, HCl)Acid-Base NeutralizationExothermic reaction; heat generation; potential container deformation.
Oxidizers (e.g., H2O2, HNO3)Oxidation of AmineFire hazard; generation of toxic NOx gases.
Acid Chlorides/Anhydrides AcylationRapid gas evolution; pressurization of waste drum.[1]
Alkali Metals Halogen AbstractionFire/Explosion risk (Wurtz-type coupling).[1]

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area. Dust inhalation is the primary acute risk.[1]

  • PPE: Don Nitrile gloves (double layer), safety goggles, and an N95 or P100 particulate respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by a solvent wipe (ethanol) to pick up organic residues.[1] Dispose of all cleanup materials as Halogenated Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link]1]

  • PubChem. (2023).[1] Compound Summary for CAS 1806995-29-8. National Center for Biotechnology Information.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link]1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.